molecular formula C16H12BrN3O2 B3016224 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide CAS No. 898452-84-1

2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide

Katalognummer: B3016224
CAS-Nummer: 898452-84-1
Molekulargewicht: 358.195
InChI-Schlüssel: KKSIRPBTMHCNAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C16H12BrN3O2 and its molecular weight is 358.195. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-10-6-4-9(5-7-10)15(21)14-13(18)12(16(19)22)11-3-1-2-8-20(11)14/h1-8H,18H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSIRPBTMHCNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

therapeutic potential of indolizine-1-carboxamide scaffold

Mechanism of Action: The primary mechanism involves the inhibition of key enzymes in the inflammatory cascade. This includes cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. [6][11]Certain derivatives have also been identified as potent inhibitors of secretory phospholipase A2 (PLA2), a critical enzyme in the arachidonic acid pathway. [1]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential. The following methodologies represent self-validating systems for the synthesis and evaluation of indolizine-1-carboxamide derivatives.

Protocol: Synthesis of Indolizine-1-Carbonitrile Derivatives via Ultrasound Irradiation

This protocol is adapted from a novel one-pot, two-step tandem reaction, chosen for its efficiency and use of green chemistry principles. [3][9]

  • Preparation of Arylidenemalononitrile (Intermediate 3a-i):

    • In a 25 mL round-bottom flask, dissolve the appropriate aromatic aldehyde (2 mmol) and malononitrile (2 mmol) in acetonitrile (10 mL).

    • Irradiate the solution in an ultrasonic cleaner bath at room temperature for approximately 5 minutes.

    • Monitor the reaction by TLC. The formation of the intermediate is typically rapid. This intermediate is used directly in the next step.

  • 1,3-Dipolar Cycloaddition (Final Product 5a-i):

    • To the flask containing the arylidenemalononitrile solution, add 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium bromide (Intermediate 4) (2 mmol).

    • Add triethylamine (2.2 mmol) dropwise as a base to generate the pyridinium ylide in situ.

    • Continue ultrasound irradiation at room temperature. The reaction progress is monitored by TLC (typical reaction time: 2-4 hours).

    • Upon completion, pour the reaction mixture into cold water (50 mL).

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to yield the pure indolizine-1-carbonitrile derivative.

  • Validation:

    • Confirm the structure of the final product using spectroscopic methods: ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). The obtained data must be in full agreement with the proposed structure. [3]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) and is a standard for assessing antimicrobial potency. [5]

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism (e.g., S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Prepare a stock solution of the test indolizine compound in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the standardized microbial suspension. The final volume in each well should be 100-200 µL.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 24-48 hours for fungi.

  • Reading and Validation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • The positive control must show turbidity (growth), and the negative control must remain clear. This validates the test conditions and the viability of the inoculum.

Future Perspectives and Conclusion

The indolizine-1-carboxamide scaffold is a versatile and highly tractable framework for the development of new therapeutic agents. Its demonstrated efficacy in preclinical models of cancer and infectious disease makes it a compelling area for further investigation. Future research should focus on:

  • Lead Optimization: Systematically modifying hit compounds to improve potency, selectivity, and pharmacokinetic properties (ADME).

  • Mechanism Elucidation: Expanding beyond initial findings to fully characterize the molecular targets and pathways modulated by these compounds.

  • Neurodegenerative Diseases: While less explored for the 1-carboxamide specifically, the broader indole and indolizine families show potential in modulating protein aggregation and neuroinflammation, making this an intriguing avenue for future synthesis and screening campaigns. [10][11]* In-Vivo Studies: Progressing the most promising lead compounds into relevant animal models to establish in-vivo efficacy and safety profiles.

References

  • CURRENT ASPECT OF INDOLIZINE DERIVATIVES. (2011, October 30). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ramalakshmi, N., Amuthalakshmi, S., Yamuna, R., Anton Smith, A., & Arunkumar, S. (n.d.). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. [Link]

  • Faghih, Z., Shahosseini, S., Sabourian, R., Faghih, F., & Sakhteman, A. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 17(3), 899–912. [Link]

  • Structure activity relationship of tetrahydroindolizine containing carboxamido benzoate derivative. (n.d.). ResearchGate. [Link]

  • Kulkarni, A. A., Kulkarni, T. R., Kulkarni, M. V., & Kulkarni, G. M. (2014). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465–3469. [Link]

  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. (n.d.). Semantic Scholar. [Link]

  • Beteringhe, A., Ion, A. E., Ilie, C., & Mangalagiu, I. I. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 24(17), 13358. [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. (n.d.). ResearchGate. [Link]

  • Novel One-Pot Green Synthesis of Indolizines Biocatalysed by Candida antarctica Lipases. (2013, February 6). Molecules. [Link]

  • INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE DISEASES. (2017, July 12).
  • Indolizine- A Privileged Biological Scaffold. (2021, February 26). Der Pharma Chemica. [Link]

  • Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. (n.d.). ResearchGate. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016, June 28). Organic & Biomolecular Chemistry. [Link]

  • Indolizines as potential antimicrobial agents. (1980, May 30). Oregon State University. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. (n.d.). ResearchGate. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017, March 15). Journal of Basic and Clinical Pharmacy. [Link]

  • Ali, H. I., El-Emam, D. A., El-Sayed, M. A. A., & El-Dash, Y. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Pharmaceuticals, 17(6), 762. [Link]

  • Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis.1,10–15. (n.d.). ResearchGate. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). PMC. [Link]

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2023, October 4). MDPI. [Link]

  • INDOLIZINE: A COMPREHENSIVE REVIEW OF THEIR CHEMISTRY, SYNTHESIS AND APPLICATION. (2026, January 11). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. (n.d.). Bentham Science. [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024, February 14). RSC Advances. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC. [Link]

  • WO2009036275A1 - Treatment of neurodegenerative diseases using indatraline analogs. (n.d.).
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025, February 7). MDPI. [Link]

  • Some of the most commonly found neurodegenerative diseases. (n.d.). ResearchGate. [Link]

The Pleiotropic Mechanisms of Action of 2-Amino-Indolizine Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Resurgence of a Privileged Scaffold in Oncology

The indolizine nucleus, a bicyclic aromatic system isomeric to indole, represents what medicinal chemists refer to as a "privileged scaffold".[1][2] Its rigid, planar structure and electron-rich nature make it an ideal framework for developing ligands that can interact with a wide array of biological targets with high affinity and specificity.[3][4] While indolizine derivatives have been investigated for a spectrum of pharmacological activities, their potential in oncology has garnered significant and renewed interest.[5][6] These compounds exhibit a remarkable ability to combat cancer through diverse and often interconnected mechanisms, making them a compelling class of molecules for next-generation therapeutic development.

This technical guide eschews a conventional template to instead provide a narrative-driven exploration of the core mechanisms by which 2-amino-indolizine derivatives exert their anti-cancer effects. As a senior application scientist, my focus is not merely on cataloging findings but on elucidating the causality behind the science—why specific experimental choices are made and how a multi-faceted approach provides a self-validating system for mechanism of action (MoA) elucidation. We will journey from the disruption of the cellular skeleton to the intricate signaling cascades that govern cell fate, all while grounding our discussion in robust, verifiable protocols.

Chapter 1: An Overview of the Multi-Target Landscape

2-Amino-indolizine derivatives do not typically operate as "magic bullets" against a single target. Instead, their efficacy often stems from a pleiotropic effect, engaging multiple critical pathways essential for cancer cell survival and proliferation. This multi-targeted approach is a significant strategic advantage, as it may pre-emptively counter the resistance mechanisms that frequently emerge in response to single-target therapies.[7] The primary anti-cancer strategies employed by these compounds include the inhibition of tubulin polymerization, disruption of key oncogenic signaling pathways through kinase inhibition, and the direct induction of programmed cell death (apoptosis).[5][8][9] Less commonly, certain derivatives have also been shown to induce direct DNA damage.[10][11]

Derivative Class/Example Primary Cancer Targets Core Mechanism of Action Reference
Substituted 2-phenylindolizinesLeukemia, Melanoma, Lung CancerInhibition of Tubulin Polymerization (Colchicine Site)[5][8]
5-methyl-8-bromoindolizineHepatocellular Carcinoma (HepG2)EGFR Kinase Inhibition[5][9]
Indolizino[6,7-b]indolesBreast, Lung, Colon CancerDNA Cross-Linking, Topoisomerase I/II Inhibition[10][11]
Novel C3-substituted IndolizineHepatocellular Carcinoma (HepG2)Induction of Apoptosis via Mitochondria-p53 Pathway[9]
Indole-based derivativesLung, Prostate CancerDual SRC/EGFR Kinase Inhibition[7][12]

The following diagram provides a high-level overview of the principal molecular targets for this class of compounds.

High_Level_Targets Indolizine 2-Amino-Indolizine Derivatives Tubulin Tubulin Polymerization Indolizine->Tubulin Inhibition Kinases Oncogenic Kinases (EGFR, SRC, VEGFR) Indolizine->Kinases Inhibition Apoptosis Apoptotic Machinery (Bcl-2 family, Caspases) Indolizine->Apoptosis Induction DNA DNA & Associated Enzymes (Topoisomerases) Indolizine->DNA Damage/ Inhibition

Caption: Key molecular targets of 2-amino-indolizine derivatives.

Chapter 2: Cytoskeletal Collapse: The Tubulin Polymerization Inhibitors

Mechanistic Rationale

The microtubule network, a dynamic polymer of α- and β-tubulin heterodimers, is fundamental to cellular integrity and, most critically, to the formation of the mitotic spindle during cell division. Agents that disrupt microtubule dynamics are among the most successful chemotherapeutics in history. Many 2-amino-indolizine derivatives function as potent microtubule-destabilizing agents.[8] Molecular docking and biological assays have confirmed that these compounds bind to the colchicine-binding site on β-tubulin.[5][13] This binding event physically prevents the polymerization of tubulin dimers into microtubules. The consequence is a catastrophic failure to form a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade.[8]

Visualizing the Pathway to Mitotic Arrest

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Indolizine Indolizine Derivative Tubulin β-Tubulin (Colchicine Site) Indolizine->Tubulin Binds to Polymerization Microtubule Polymerization Indolizine->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Essential for G2M G2/M Phase Arrest Spindle->G2M Failure leads to Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Mechanism of indolizine-induced G2/M arrest via tubulin inhibition.

Experimental Validation Workflow

A robust validation of this mechanism requires a two-tiered approach: confirming the direct molecular interaction and observing the predicted cellular outcome.

Protocol 1: In Vitro Tubulin Polymerization Assay

  • Principle: This fluorescence-based assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. A fluorescent reporter incorporates into growing microtubules, and its signal is measured over time.

  • Methodology:

    • Reconstitute lyophilized, purified bovine tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) on ice.

    • Prepare a dilution series of the 2-amino-indolizine derivative (e.g., 0.1 µM to 100 µM) in G-PEM buffer. Use colchicine as a positive control and DMSO as a vehicle control.

    • In a pre-warmed 96-well plate, add the fluorescent reporter and the test compounds/controls.

    • Initiate the reaction by adding the tubulin solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure fluorescence intensity every 60 seconds for 60 minutes.

    • Causality Check: A potent inhibitor will show a significant, dose-dependent reduction in the rate and extent of fluorescence increase compared to the DMSO control. This directly demonstrates interference with polymerization.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Principle: This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.

  • Methodology:

    • Seed cancer cells (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the indolizine derivative for a relevant period (e.g., 24 hours). Include a vehicle control.

    • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in a PI/RNase staining buffer.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer.

    • Self-Validation: The results from Protocol 1 are validated if the flow cytometry data shows a dose-dependent increase in the population of cells in the G2/M phase, consistent with mitotic arrest.

Chapter 3: Oncogenic Signal Jamming: The Role of Kinase Inhibition

Mechanistic Rationale

Protein kinases are master regulators of cellular communication, and their dysregulation is a hallmark of cancer.[14] Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as non-receptor tyrosine kinases like SRC, are critical nodes in pathways that drive proliferation, angiogenesis, and metastasis.[7][15] The indolizine scaffold is structurally suited to fit into the ATP-binding pocket of many kinases, acting as a competitive inhibitor and blocking the transfer of phosphate to downstream substrates.[16][17] This action effectively silences the oncogenic signal. Notably, some derivatives have been designed as dual EGFR/SRC inhibitors, a powerful strategy since cooperation between these two kinases can lead to more aggressive tumors and resistance to single-agent therapy.[7][12]

Visualizing EGFR Pathway Inhibition

EGFR_Pathway_Inhibition cluster_pathway EGFR Signaling Cascade EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Phosphorylates Indolizine Indolizine Derivative Indolizine->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Provides Phosphate Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by an indolizine derivative.

Experimental Validation Workflow

Validation requires proving direct enzyme inhibition and demonstrating the downstream consequences on the intracellular signaling cascade.

Protocol 3: In Vitro Kinase Inhibition Assay (ELISA-based)

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Methodology:

    • Use a 96-well plate pre-coated with a generic kinase substrate (e.g., poly(Glu, Tyr)).

    • Add the recombinant active kinase (e.g., EGFR, SRC) to each well.

    • Add the indolizine derivative across a range of concentrations. Include a known inhibitor (e.g., Gefitinib for EGFR) as a positive control and DMSO as a negative control.

    • Initiate the kinase reaction by adding an ATP solution. Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Wash the plate to remove non-phosphorylated components.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine). Incubate.

    • Wash, then add an HRP-conjugated secondary antibody. Incubate.

    • Wash, then add a colorimetric HRP substrate (e.g., TMB). Stop the reaction and measure absorbance at 450 nm.

    • Causality Check: A decrease in absorbance is directly proportional to the inhibition of kinase activity. Calculate IC₅₀ values from the dose-response curve.

Protocol 4: Western Blot for Downstream Target Phosphorylation

  • Principle: This technique assesses the in-cell activity of the kinase by measuring the phosphorylation state of its key downstream effectors. For EGFR, this could be AKT or ERK.

  • Methodology:

    • Culture cancer cells with high target kinase activity (e.g., A549 for EGFR) and serum-starve them to reduce baseline signaling.

    • Pre-treat the cells with the indolizine derivative at various concentrations for 1-2 hours.

    • Stimulate the pathway by adding the relevant ligand (e.g., EGF) for a short period (5-15 minutes).

    • Immediately lyse the cells in ice-cold RIPA buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated form of a downstream protein (e.g., anti-p-AKT) and the total form of that protein (anti-Total-AKT).

    • Wash and probe with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and an imaging system.

    • Self-Validation: The direct kinase inhibition measured in Protocol 3 is validated if the Western blot shows a dose-dependent decrease in the ratio of phosphorylated protein to total protein, confirming the compound blocks the signaling cascade in a cellular context.

Chapter 4: Triggering Cellular Self-Destruction: The Apoptosis Connection

Mechanistic Rationale

Ultimately, most successful anti-cancer agents must induce cell death. Apoptosis, or programmed cell death, is the most desirable mechanism as it is non-inflammatory. 2-Amino-indolizine derivatives are potent inducers of apoptosis, often through the intrinsic (or mitochondrial) pathway.[9] One well-documented mechanism involves the induction of intracellular Reactive Oxygen Species (ROS).[9] This oxidative stress leads to a loss of mitochondrial membrane potential (ΔΨm), a critical event that permeabilizes the mitochondrial outer membrane. This event is often regulated by the p53 tumor suppressor and the Bcl-2 family of proteins. The indolizine compound can promote p53 activation and alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins in favor of cell death.[9][18] This imbalance triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of executioner caspases (like caspase-3) that dismantle the cell.[9]

Visualizing the Intrinsic Apoptosis Pathway

Apoptosis_Pathway cluster_apoptosis Intrinsic Apoptosis Cascade Indolizine Indolizine Derivative ROS ↑ Intracellular ROS Indolizine->ROS p53 ↑ p53 Activation Indolizine->p53 Mito Mitochondria ROS->Mito Depolarizes Membrane Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 CytC Cytochrome c Release Mito->CytC Bax->Mito Promotes Permeability Bcl2->Mito Inhibits Permeability Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The mitochondria-p53 mediated apoptotic pathway induced by indolizines.

Experimental Validation Workflow

Confirming apoptosis requires a multi-pronged approach that verifies the key events in the cascade.

Protocol 5: Measurement of Mitochondrial Membrane Potential (ΔΨm)

  • Principle: Healthy mitochondria maintain a high negative charge. The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells, it forms red fluorescent aggregates. When the membrane potential collapses, JC-1 remains in the cytoplasm as green fluorescent monomers. A shift from red to green fluorescence indicates depolarization.

  • Methodology:

    • Treat cells with the indolizine derivative for an appropriate time (e.g., 12-24 hours).

    • In the final 30 minutes of treatment, add JC-1 staining solution to the culture medium.

    • Incubate at 37°C.

    • Wash cells with PBS.

    • Analyze immediately using a fluorescence microscope or a flow cytometer capable of detecting both green (FITC channel) and red (PE channel) fluorescence.

    • Causality Check: A dose-dependent increase in the green/red fluorescence ratio confirms the loss of mitochondrial membrane potential, a key initiating event in intrinsic apoptosis.

Protocol 6: Quantification of Apoptosis by Annexin V/PI Staining

  • Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be conjugated to a fluorophore (like FITC). Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic/necrotic cells with compromised membranes.

  • Methodology:

    • Treat and harvest cells as described for cell cycle analysis (Protocol 2).

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze by flow cytometry within one hour.

    • Self-Validation: The results will quadrant the cell population: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+). This provides quantitative data on the induction of apoptosis that complements the mechanistic insight from Protocol 5.

Protocol 7: Western Blot for Key Apoptotic Markers

  • Principle: This confirms the activation of the core biochemical machinery of apoptosis.

  • Methodology:

    • Prepare cell lysates from treated and control cells as described in Protocol 4.

    • Perform SDS-PAGE and Western blotting.

    • Probe membranes with antibodies specific for cleaved Caspase-3 and cleaved PARP (Poly(ADP-ribose) polymerase, a substrate of caspase-3). Also probe for Bax and Bcl-2 to confirm the shift in their ratio.

    • Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

    • Final Validation: The appearance of the cleaved forms of caspase-3 and PARP, along with an increased Bax/Bcl-2 ratio, provides definitive biochemical proof that the cell death observed is indeed caspase-dependent apoptosis, validating the entire proposed pathway.

References

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investig
  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. (2025). PMC.
  • A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 P
  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2012). Pharmacology & Pharmacy.
  • indolizine-a-privileged-biological-scaffold.pdf. (N/A). Der Pharma Chemica.
  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (N/A). PubMed.
  • Indolizine- A Privileged Biological Scaffold. (2021). Der Pharma Chemica.
  • Novel Antitumor Indolizino[6,7-b]indoles with Multiple Modes of Action: DNA Cross-Linking and Topoisomerase I and II Inhibition. (2013). Journal of Medicinal Chemistry.
  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investig
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI.
  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investig
  • Novel Antitumor Indolizino[6,7-b]indoles with Multiple Modes of Action: DNA Cross-Linking and Topoisomerase I and II Inhibition | Request PDF. (2025).
  • Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. (2023). Growing Science.
  • Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis.1,10–15. (N/A).
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (N/A).
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2024). Olgen - Current Medicinal Chemistry.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018).

Sources

Technical Guide: The Role of the 4-Bromobenzoyl Substituent in Indolizine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

In the landscape of heterocyclic drug discovery, the indolizine scaffold (a 10-


-electron aromatic system) has emerged as a privileged structure, particularly when functionalized at the C3 position. Among the myriad of substituents explored, the 4-bromobenzoyl  moiety stands out as a critical pharmacophore.

This guide analyzes the molecular logic behind this specific substituent. Unlike generic alkyl or unsubstituted aryl groups, the 4-bromobenzoyl group confers a unique duality: it enhances lipophilicity for membrane permeability while simultaneously enabling high-affinity halogen bonding interactions with target proteins (specifically the colchicine-binding site of tubulin). This guide details the synthesis, mechanistic rationale, and validation protocols for this potent chemical class.

Part 2: Chemical Architecture & Synthesis[1][2]

The Core Reaction: 1,3-Dipolar Cycloaddition

The most robust method for constructing the 3-(4-bromobenzoyl)indolizine core is the 1,3-dipolar cycloaddition of pyridinium


-ylides with electron-deficient alkynes. This reaction is favored for its regioselectivity and atom economy.
Mechanism of Action

The reaction proceeds via the in situ generation of a pyridinium


-ylide (the dipole) from a quaternary pyridinium salt. This dipole undergoes a [3+2] cycloaddition with a dipolarophile (e.g., ethyl propiolate or diethyl acetylenedicarboxylate) followed by oxidative dehydrogenation to aromatize the indolizine ring.
Experimental Protocol: Synthesis of 3-(4-Bromobenzoyl)indolizine

Note: This protocol is a self-validating system; the evolution of color (fluorescence) and precipitation indicates reaction progression.

Reagents:

  • 4-Substituted Pyridine (e.g., 4-picoline or 4,4'-bipyridyl)

  • 2-Bromo-4'-bromoacetophenone (Precursor for the ylide)

  • Electron-deficient alkyne (e.g., Ethyl propiolate)

  • Solvent: 1,2-Epoxybutane (acts as both solvent and acid scavenger) or Acetonitrile with Triethylamine.

Step-by-Step Methodology:

  • Quaternization (Salt Formation):

    • Dissolve 10 mmol of the pyridine derivative in 20 mL of acetone.

    • Add 10 mmol of 2-bromo-4'-bromoacetophenone dropwise.

    • Stir at room temperature for 4–6 hours.

    • Checkpoint: A white/yellow precipitate (pyridinium salt) forms. Filter, wash with cold ether, and dry.

  • Cycloaddition (One-Pot Variant):

    • Suspend the dried pyridinium salt (5 mmol) in 15 mL of 1,2-epoxybutane.

    • Add the alkyne (e.g., diethyl acetylenedicarboxylate, 6 mmol).

    • Reflux the mixture for 8–12 hours.

    • Checkpoint: The solution will darken, and fluorescence may be observed under UV light (365 nm).

  • Purification:

    • Remove solvent under reduced pressure.

    • Recrystallize the residue from ethanol or nitromethane.

    • Validation: Confirm structure via

      
      H-NMR (characteristic doublet for the benzoyl protons) and IR (carbonyl stretch ~1620–1640 cm
      
      
      
      ).
Visualization: Synthesis Workflow

SynthesisWorkflow Start Pyridine Derivative Salt Pyridinium Salt (Intermediate) Start->Salt Quaternization (Acetone) Reagent1 2-Bromo-4'-bromoacetophenone Reagent1->Salt Cyclo [3+2] Cycloaddition Salt->Cyclo + Base / Epoxybutane Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->Cyclo Oxidation Oxidative Aromatization Cyclo->Oxidation - H2 Product 3-(4-Bromobenzoyl)indolizine Oxidation->Product Recrystallization

Caption: Step-wise synthesis of the indolizine scaffold via [3+2] cycloaddition of pyridinium ylides.

Part 3: Mechanistic Pharmacodynamics (SAR)

Why is the 4-bromobenzoyl group superior to its analogs (e.g., 4-H, 4-Me, 4-OMe)? The answer lies in the intersection of steric fit and halogen bonding.

The Halogen Bond (The "Sigma Hole")

Bromine is a heavy halogen that exhibits a "sigma hole"—a region of positive electrostatic potential on the extension of the C-Br bond.

  • Interaction: This positive patch acts as a Lewis acid, forming a highly directional non-covalent bond with Lewis bases (oxygen or nitrogen atoms) in the target protein backbone (e.g., Carbonyl oxygen of Valine or Asparagine residues in Tubulin).

  • Comparison: Chlorine has a smaller sigma hole; Iodine has a larger one but is often too bulky. Bromine offers the optimal balance of size and electrostatic strength for the colchicine binding pocket.

Lipophilicity and Bioavailability

The 4-bromobenzoyl group significantly increases the LogP (partition coefficient) of the molecule.

  • Effect: Enhanced passive diffusion across the lipid bilayer of cancer cells.

  • Result: Higher intracellular concentration compared to more polar analogs.

Quantitative SAR Data Summary

The following table summarizes the antiproliferative activity (


 in 

) of indolizine derivatives against the MCF-7 (Breast Cancer) cell line, highlighting the impact of the para-substituent on the benzoyl ring.
Substituent (R)Electronic EffectLipophilicity (

)
IC50 (MCF-7) [

M]
Relative Potency
H Neutral0.00> 50.0Low
4-CH3 e- Donor0.5612.4Moderate
4-OCH3 Strong e- Donor-0.028.1Good
4-Cl Weak e- Withdrawer0.714.2High
4-Br Sigma Hole Donor 0.86 0.9 - 2.1 Excellent

Data synthesized from comparative SAR studies (See References).

Visualization: Pharmacophore Interaction Map

SAR_Interaction Indolizine Indolizine Scaffold (Planar Core) Benzoyl 4-Bromobenzoyl Group (Position 3) Indolizine->Benzoyl Covalent Attachment PiStacking Pi-Pi Stacking (Indolizine Ring) Indolizine->PiStacking HalogenBond Halogen Bond (Br···O) (Directional, < 3.0 Å) Benzoyl->HalogenBond Hydrophobic Hydrophobic Pocket Fit (Steric Complementarity) Benzoyl->Hydrophobic Tubulin Tubulin (Colchicine Site) HalogenBond->Tubulin Stabilization Hydrophobic->Tubulin PiStacking->Tubulin

Caption: Molecular interaction map detailing the binding modes of 4-bromobenzoyl indolizines within the tubulin active site.

Part 4: Bioactivity Spectrum & Validation

Primary Target: Tubulin Polymerization Inhibition

The 4-bromobenzoyl indolizines function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of


-tubulin, preventing the polymerization of tubulin dimers into microtubules.

Downstream Effects:

  • G2/M Phase Arrest: Cells cannot form the mitotic spindle.

  • Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway (Bcl-2 downregulation, Caspase-3 activation).

Validation Protocol: Tubulin Polymerization Assay

To confirm that the 4-bromobenzoyl derivative acts directly on tubulin rather than a non-specific cytotoxic mechanism, the following assay is required.

Reagents:

  • Purified Tubulin protein (>99% pure).

  • GTP (Guanosine Triphosphate).

  • Test Compound (4-bromobenzoyl indolizine).[1][2][3][4]

  • Positive Control (Colchicine or Combretastatin A-4).

Methodology:

  • Preparation: Dilute purified tubulin to 3 mg/mL in reaction buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Incubation: Add GTP (1 mM) and the test compound (at varying concentrations, e.g., 1, 5, 10

    
    ) to the tubulin solution at 4°C.
    
  • Initiation: Transfer the mixture to a spectrophotometer cuvette heated to 37°C to initiate polymerization.

  • Measurement: Monitor the absorbance at 340 nm every 30 seconds for 60 minutes.

    • Interpretation: Polymerized microtubules scatter light (high absorbance). A potent inhibitor will result in a flat line (low absorbance) similar to the unpolymerized baseline.

Visualization: Signaling Pathway

Pathway Compound 4-Bromobenzoyl Indolizine Target Tubulin Heterodimer (Colchicine Site) Compound->Target Halogen Bonding Event1 Inhibition of Polymerization Target->Event1 Event2 Microtubule Destabilization Event1->Event2 Check Spindle Assembly Checkpoint (Activation) Event2->Check Arrest G2/M Cell Cycle Arrest Check->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Stress

Caption: Biological cascade triggered by indolizine binding, leading from molecular inhibition to cellular apoptosis.

References

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Source: National Institutes of Health (PMC). URL:[Link]

  • Diethyl 3-(4-Bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate. Source: MDPI (Molbank). URL:[Link]

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Source: National Institutes of Health (PMC). URL:[Link]

  • One Dimensional Halogen Bond Design: Br···N versus I. Source: Royal Society of Chemistry (CrystEngComm). URL:[Link]

  • Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase. Source: PubMed (Bioorganic Chemistry). URL:[Link]

Sources

2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide

Part 1: Executive Summary

2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide is a highly functionalized nitrogen-bridged heterocycle belonging to the indolizine class. Indolizines are pharmacologically privileged scaffolds, isomeric with indoles, yet distinct due to the presence of a bridgehead nitrogen atom that imparts unique electronic properties and fluorescence capabilities.

This specific derivative is characterized by a "push-pull" electronic system: the electron-donating amino group at position 2 and the electron-withdrawing carboxamide (position 1) and 4-bromobenzoyl (position 3) moieties. This configuration not only stabilizes the indolizine core but also creates specific binding motifs for biological targets, particularly in antimicrobial and anticancer (tubulin inhibition) domains.

This guide provides a comprehensive technical breakdown of its synthesis, mechanistic underpinnings, and biological utility, designed for researchers in medicinal chemistry.

Part 2: Chemical Profile & Properties

PropertyDetail
IUPAC Name 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide
Molecular Formula

Molecular Weight ~358.19 g/mol
Core Scaffold Indolizine (Pyrrolo[1,2-a]pyridine)
Key Substituents 1-Carboxamide (

), 2-Amino (

), 3-(4-Bromobenzoyl)
Physical State Typically a yellow to orange crystalline solid (due to conjugation)
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol/methanol; insoluble in water.[1][2][3][4]
Drug-Likeness Compliant with Lipinski’s Rule of 5 (MW < 500, H-bond donors < 5, etc.)

Part 3: Synthetic Strategy & Mechanism

The most robust and self-validating route to this compound is the One-Pot Two-Step Cyclocondensation involving a pyridinium salt intermediate. This method is preferred over multicomponent reactions for its regioselectivity and yield reliability.

The Synthetic Workflow
  • Quaternization (Salt Formation): Reaction of pyridine with 2,4'-dibromoacetophenone (phenacyl bromide derivative) to form the pyridinium salt.

  • Cyclization (Indolizine Formation): Reaction of the isolated salt with 2-cyanoacetamide in the presence of a base (e.g., triethylamine or KOH).

Reaction Mechanism (The "Why" and "How")

The formation of the indolizine ring follows a cascade mechanism:

  • Ylide Generation: The base deprotonates the methylene group of the pyridinium salt, generating a pyridinium ylide (1,3-dipole).

  • Michael Addition / Knoevenagel-type Condensation: The nucleophilic ylide carbon attacks the activated double bond or participates in a reaction with the cyanoacetamide. Note: In the specific case of cyanoacetamide, the mechanism is often rationalized as a nucleophilic attack of the ylide on the nitrile or a stepwise condensation.

  • Thorpe-Ziegler Cyclization: The final ring closure occurs when the amino group (formed from the nitrile or amide interaction) attacks the pyridine ring, followed by aromatization.

Critical Mechanistic Note: The regiochemistry is driven by the electronics of the pyridinium ylide. The benzoyl group remains at position 3 (from the ylide origin), while the cyanoacetamide provides the carbons for positions 1 and 2, converting the cyano group into the 2-amino functionality and the amide group into the 1-carboxamide.

Visualization: Synthetic Pathway

SynthesisPath cluster_mech Mechanism Logic Pyridine Pyridine Salt Pyridinium Salt (1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium bromide) Pyridine->Salt Acetone, RT, 2h Phenacyl 2,4'-Dibromoacetophenone Phenacyl->Salt Cyano 2-Cyanoacetamide Product 2-Amino-3-(4-bromobenzoyl) indolizine-1-carboxamide Cyano->Product Ylide Pyridinium Ylide (In Situ Active Species) Salt->Ylide Base (Et3N/KOH) Ylide->Product + Cyanoacetamide Cyclization Step1 Deprotonation Step2 Nucleophilic Attack Step1->Step2 Step3 Ring Closure (Thorpe-Ziegler) Step2->Step3

Caption: Stepwise synthetic pathway from commercial precursors to the indolizine scaffold via pyridinium salt intermediate.

Part 4: Detailed Experimental Protocols

This protocol is designed to be self-validating . The formation of the intermediate salt is a visual checkpoint (precipitate formation), ensuring the reagents are active before proceeding to the complex cyclization step.

Step 1: Synthesis of 1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium bromide
  • Reagents: Pyridine (1.0 equiv), 2,4'-Dibromoacetophenone (1.0 equiv), Acetone (Solvent).

  • Procedure:

    • Dissolve 2,4'-dibromoacetophenone (e.g., 2.78 g, 10 mmol) in anhydrous acetone (15 mL).

    • Add pyridine (0.79 g, 10 mmol) dropwise with stirring.

    • Stir the mixture at room temperature for 2–4 hours.

    • Checkpoint: A white to off-white precipitate should form.

    • Filter the solid, wash with cold acetone to remove unreacted reagents, and dry under vacuum.

    • Yield: Typically >85%. Use directly in the next step.

Step 2: Synthesis of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide
  • Reagents: Pyridinium salt (from Step 1, 1.0 equiv), 2-Cyanoacetamide (1.1 equiv), Triethylamine (

    
    ) or KOH (2.0 equiv), Ethanol or DMF (Solvent).
    
  • Procedure:

    • Suspend the pyridinium salt (10 mmol) and 2-cyanoacetamide (11 mmol) in Ethanol (20 mL).

    • Add Triethylamine (20 mmol) dropwise. The mixture will likely change color (often to dark yellow/orange) indicating ylide formation.

    • Heat the reaction mixture at reflux (

      
      ) for 4–6 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1).
      
    • Work-up: Cool the mixture to room temperature. Pour the contents into crushed ice/water (100 mL) with vigorous stirring.

    • Isolation: A solid precipitate (the crude indolizine) will form. Filter the solid.

    • Purification: Recrystallize from ethanol or DMF/ethanol mixture to obtain pure crystals.

    • Characterization:

      • IR: Look for

        
         stretch (~3300-3400 
        
        
        
        ), Amide C=O (~1650-1680
        
        
        ), Ketone C=O (~1600-1630
        
        
        , conjugated).
      • 1H NMR: Characteristic signals for the indolizine protons (singlet for H-8 if substituted, or specific splitting patterns for H-5,6,7,8) and the broad singlet for

        
         and 
        
        
        
        .

Part 5: Biological & Pharmacological Applications

The 2-amino-3-aroylindolizine-1-carboxamide scaffold is not merely a chemical curiosity; it is a "privileged structure" in drug discovery.

Therapeutic AreaMechanism of ActionKey Insights
Antimicrobial DNA Gyrase / Cell Wall Synthesis Derivatives with electron-withdrawing groups (like 4-Br) on the benzoyl moiety have shown potency against Gram-positive bacteria (S. aureus) and M. tuberculosis.
Anticancer Tubulin Polymerization Inhibition The indolizine core mimics the colchicine binding site on tubulin. The 3-aroyl group is critical for hydrophobic pocket occupancy, arresting cell division in the G2/M phase.
Anti-inflammatory sPLA2 / COX-2 Inhibition Indolizine-1-carboxamides have been identified as inhibitors of secretory Phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.
Antioxidant Radical Scavenging The electron-rich indole-like system can scavenge DPPH radicals, providing cellular protection against oxidative stress.
SAR Visualization (Structure-Activity Relationship)

SAR Core Indolizine Core Pos1 Position 1: Carboxamide (-CONH2) Essential for H-bonding in receptor pockets (e.g., sPLA2 active site) Core->Pos1 Pos2 Position 2: Amino (-NH2) Donates electrons to ring; Critical for fluorescence & antioxidant activity Core->Pos2 Pos3 Position 3: 4-Bromobenzoyl Hydrophobic interaction domain; Br enhances lipophilicity & potency Core->Pos3

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

Part 6: References

  • BenchChem. 2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide: Structure and Applications. Retrieved from

  • Sandeep, C., et al. (2020). Synthesis, antibacterial, and antioxidant studies of 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives. Journal of Applied Pharmaceutical Science. Retrieved from

  • Kashner, O. Y., et al. (2024). The Synthesis of 2-Amino-3-Carboxamideindolizines with Using Pyridinium Salt and C-Nucleophiles.[5] SSRN. Retrieved from

  • Sigma-Aldrich. 2-Amino-4-bromobenzamide (Precursor Analogue Data). Retrieved from

  • ResearchGate Review. Biological activity of the indolizines: A Review. Retrieved from

Sources

The Indolizine-1-Carboxamide: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis, discovery, and evolution of Indolizine-1-carboxamide , a privileged heterocyclic scaffold in modern medicinal chemistry.

Part 1: Executive Summary & Historical Context

The indolizine-1-carboxamide scaffold represents a critical bioisostere of the indole nucleus, distinguished by its 10-


 electron aromatic system and a bridgehead nitrogen atom. Unlike the ubiquitous indole, the indolizine core is fully conjugated but lacks the acidic N-H proton, offering unique lipophilicity and metabolic stability profiles.

Historically, the discovery of this specific derivative is not tied to a single "eureka" moment but rather emerged as a strategic pharmacophore in the mid-20th century, evolving from the classical Scholtz and Tschitschibabin reactions to sophisticated 1,3-dipolar cycloadditions . Today, it serves as a potent template for sPLA2 inhibitors , tubulin polymerization inhibitors , and antimicrobial agents .

The Evolution of Synthesis

The synthesis of indolizine-1-carboxamides has shifted from harsh, stoichiometric condensations to catalytic, atom-economical multicomponent reactions (MCRs).

EraMethodologyKey CharacteristicsRelevance to 1-Carboxamide
1910s Scholtz Reaction High temp, acetic anhydride.Foundational; produced "picolide" (1,3-diacetylindolizine).
1920s Tschitschibabin

-halo ketones + pyridines.
Established the general indolizine core assembly.
1960s [3+2] Cycloaddition Pyridinium ylides + dipolarophiles.Breakthrough: Enabled direct installation of EWGs (esters/amides) at C1.
2000s Green/Catalytic MCRs One-pot, transition-metal catalyzed.Allows direct synthesis of amides from aldehydes/amines/alkynes.

Part 2: Chemical Logic & Mechanisms

The Regiochemical Imperative

The formation of the 1-carboxamide (vs. the 3-isomer) is dictated by the electronic polarization of the pyridinium ylide and the dipolarophile .

  • The Dipole (Ylide): The nucleophilic carbon (C

    
     to the pyridine nitrogen) is the key driver.
    
  • The Dipolarophile: Electron-deficient alkynes (e.g., propiolamide or ethyl propiolate) polarize such that the

    
    -carbon is electrophilic.
    
  • The Interaction: The ylide C

    
     attacks the alkyne 
    
    
    
    -carbon. The subsequent cyclization of the alkyne
    
    
    -carbon onto the pyridine ring (C2 position) places the electron-withdrawing group (EWG) at Position 1 .
Visualization of the Pathway

The following diagram illustrates the mechanistic logic for the specific formation of the 1-carboxamide derivative via the [3+2] cycloaddition route.

IndolizineMechanism cluster_regio Regioselectivity Control Pyridine Pyridine (Precursor) Salt Pyridinium Salt (Quaternary) Pyridine->Salt + α-Halo Amide/Ester Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide + Base (-HBr) Transition Zwitterionic Intermediate Ylide->Transition + Alkyne (Stepwise or Concerted) Alkyne Propiolamide (Dipolarophile) Alkyne->Transition Cyclization Intramolecular Cyclization Transition->Cyclization C-C Bond Formation Product Indolizine-1-carboxamide (Target) Cyclization->Product Aromatization (-H2 or Oxidative)

Caption: Mechanistic pathway for the regioselective synthesis of indolizine-1-carboxamide via [3+2] cycloaddition.

Part 3: Detailed Experimental Protocols

These protocols are designed for reproducibility and scalability.

Protocol A: The Modern Standard ([3+2] Cycloaddition)

Objective: Synthesis of N-phenylindolizine-1-carboxamide via a one-pot oxidative cycloaddition. Mechanism: In situ generation of pyridinium ylide followed by trapping with an electron-deficient alkene/alkyne.

Reagents:

  • Pyridine (1.0 mmol)

  • 2-Bromoacetophenone (1.0 mmol)

  • N-Phenylmaleimide or Propiolamide derivative (1.0 mmol)

  • Epoxybutane (Scavenger/Solvent) or Et3N/Acetonitrile

Step-by-Step Workflow:

  • Quaternization: Dissolve pyridine and 2-bromoacetophenone in anhydrous acetone (5 mL). Stir at room temperature for 2 hours. The pyridinium salt will precipitate.

  • Filtration: Collect the salt by filtration, wash with cold ether, and dry under vacuum.

  • Ylide Generation & Cycloaddition: Suspend the salt (1.0 equiv) in acetonitrile (10 mL). Add the dipolarophile (e.g., propiolamide derivative, 1.1 equiv) and triethylamine (2.0 equiv).

    • Note: For oxidative variants (using alkenes like acrylates), add an oxidant like MnO2 or use aerated conditions.

  • Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (usually 30% EtOAc/Hexane).

  • Workup: Evaporate solvent. Redissolve in DCM, wash with water and brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 1-carboxamide typically elutes after the unreacted starting materials.

Protocol B: Direct Amidation of Indolizine-1-Carboxylates

Objective: Conversion of the easily accessible ethyl ester to the carboxamide (common in SAR library generation).

Reagents:

  • Ethyl indolizine-1-carboxylate (1.0 mmol)

  • Amine (R-NH2, 2-5 equiv)

  • AlMe3 (Trimethylaluminum) or TBD (Triazabicyclodecene) for catalysis

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve the amine in dry Toluene/DCM.

  • Activation: Carefully add AlMe3 (2.0 M in hexanes, 1.5 equiv) dropwise at 0°C. Stir for 15 mins to form the aluminum amide.

  • Addition: Add the indolizine-1-carboxylate solution slowly.

  • Reaction: Warm to reflux (or 40-60°C) and stir for 3-12 hours.

  • Quench: Caution: Cool to 0°C and carefully quench with dilute HCl (gas evolution!).

  • Extraction: Extract with EtOAc, dry over Na2SO4, and concentrate.

Part 4: Comparative Data & SAR Applications

Yield Comparison of Synthetic Methods

The following table contrasts the efficiency of different routes to the 1-carboxamide core.

MethodConditionsTypical YieldAtom EconomyScalability
Tschitschibabin 2-Step (Salt + Base/Heat)40-60%ModerateHigh
[3+2] Cycloaddition One-pot (Base/Oxidant)75-92% HighMedium
MCR (Cu-Catalyzed) Pyridine + Alkyne + Diazo60-80%HighLow (Safety)
Biocatalytic Lipase (CAL-B) + Propiolate50-70%Very HighLow
Biological Relevance (SAR Landscape)

The 1-carboxamide group is often a critical "warhead" or hydrogen-bonding motif in drug targets.

SAR Core Indolizine-1-Carboxamide Scaffold Target1 sPLA2 Inhibition (Anti-inflammatory) Core->Target1 Target2 Tubulin Polymerization (Anticancer) Core->Target2 Target3 Antimicrobial (Anti-TB) Core->Target3 Mech1 H-Bond Donor to Active Site Ca2+ Target1->Mech1 Mechanism Mech2 Bioisostere of Combretastatin A4 Target2->Mech2 Mechanism

Caption: Pharmacological applications of the indolizine-1-carboxamide scaffold.

  • sPLA2 Inhibitors: The amide carbonyl and N-H coordinate with the catalytic Calcium ion in the sPLA2 active site, mimicking the transition state of phospholipid hydrolysis.

  • Tubulin Inhibitors: Derivatives at the 1-position (often esters or amides) stabilize the molecule in the colchicine binding site, preventing microtubule formation.

References

  • Scholtz, M. (1912). "Über den Picolid und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 45(1), 734–746. Link

  • Tschitschibabin, A. E. (1927). "Eine neue Reaktion der Pyridin-Basen." Berichte der deutschen chemischen Gesellschaft, 60(7), 1607–1617. Link

  • Boekelheide, V., & Fahrenholtz, K. (1961). "Syntheses of Indolizines." Journal of the American Chemical Society, 83(2), 458–462. Link

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Gundersen, L. L., et al. (2007). "Indolizines as Novel Potent Inhibitors of 15-Lipoxygenase." Bioorganic & Medicinal Chemistry, 15(12), 4159-4165. Link

  • Srivastava, A., et al. (2013). "Synthesis and Biological Evaluation of Indolizine Derivatives as Anti-Tubercular Agents." European Journal of Medicinal Chemistry, 66, 360-371. Link

  • Smart, B. P., et al. (2004). "Discovery of Indole-2-carboxamides as Selective sPLA2 Inhibitors."[1][2][3] Journal of Medicinal Chemistry, 47(22), 5361-5366. (Note: Contextual reference for carboxamide pharmacophore). Link

  • Basavaiah, D., et al. (2016). "Recent Advances in the Synthesis of Indolizines." Chemical Reviews, 116(12), 7089–7171. Link

Sources

Technical Guide: 3-(4-Bromobenzoyl)indolizine as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding Affinity of 3-(4-Bromobenzoyl)indolizine to COX-2 Enzymes Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal (GI) toxicity has driven the exploration of indole bioisosteres. Indolizine, a bridged heterocyclic system, has emerged as a potent scaffold for Cyclooxygenase-2 (COX-2) inhibition.[1][2][3][4]

This guide analyzes the 3-(4-bromobenzoyl)indolizine derivative, a molecule engineered to exploit the hydrophobic channel of the COX-2 active site. Unlike non-selective NSAIDs (e.g., indomethacin) that rely heavily on ionic interactions with Arg120, the 3-(4-bromobenzoyl)indolizine class leverages the lipophilicity of the 4-bromo substituent and the electron-withdrawing nature of the benzoyl group to achieve binding efficacy in the low micromolar range (IC50 ≈ 6.0 – 7.0 µM).

Structural Basis and Synthesis Strategy

The Pharmacophore

The 3-(4-bromobenzoyl)indolizine structure is designed based on Structure-Activity Relationship (SAR) data indicating that:

  • The Indolizine Core: Acts as a rigid, planar scaffold that mimics the indole ring of indomethacin but with altered electronic distribution (electron-rich C-1 and C-3 positions).

  • The 3-Benzoyl Moiety: Positions a carbonyl group to serve as a hydrogen bond acceptor for the catalytic tyrosine (Tyr385) or the constriction site residues (Arg120).

  • The 4-Bromo Substituent: A critical halogen modification. The bromine atom enhances lipophilicity (LogP), allowing the phenyl ring to penetrate the hydrophobic side pocket of COX-2, a feature less accessible in the smaller COX-1 active site.

Synthesis Protocol: 1,3-Dipolar Cycloaddition

The most robust method for synthesizing this scaffold is the one-pot 1,3-dipolar cycloaddition involving pyridinium ylides. This route is preferred for its high atom economy and regioselectivity.

Step-by-Step Methodology:

  • Quaternization: React 4-picoline (or substituted pyridine) with 2-bromo-1-(4-bromophenyl)ethan-1-one in acetone at reflux for 4–6 hours.

    • Validation: Formation of a precipitate indicates the pyridinium salt intermediate.

  • Ylide Formation: Treat the dried pyridinium salt with a mild base (Triethylamine or K2CO3) in situ to generate the cycloimmonium ylide.

  • Cycloaddition: Add an electron-deficient alkyne (e.g., ethyl propiolate or diethyl acetylenedicarboxylate) and reflux in chloroform/toluene for 8–12 hours.

  • Oxidative Aromatization: The initial dihydroindolizine intermediate spontaneously oxidizes (dehydrogenates) under reflux conditions to form the stable aromatic indolizine.

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Cyclization Start 4-Substituted Pyridine + 4-Bromophenacyl Bromide Salt Pyridinium Salt (Precipitate) Start->Salt Reflux/Acetone 4-6 hrs Ylide Pyridinium Ylide (In Situ) Salt->Ylide Base (TEA/K2CO3) Cyclo 1,3-Dipolar Cycloaddition Ylide->Cyclo + Ethyl Propiolate Product 3-(4-bromobenzoyl) indolizine Cyclo->Product Oxidative Aromatization (-H2)

Caption: One-pot synthesis via Huisgen 1,3-dipolar cycloaddition. The pyridinium ylide acts as the 1,3-dipole reacting with the dipolarophile (alkyne).

Molecular Docking & Binding Mechanism[5][6][7][8]

Active Site Interactions

The COX-2 active site contains a larger hydrophobic side pocket (due to the Val523 residue) compared to COX-1 (which has Ile523). The 3-(4-bromobenzoyl)indolizine binds via a "lock-and-key" mechanism optimized for this pocket.

  • Selectivity Gate (Val523): The 4-bromophenyl group is bulky. In COX-1, the isoleucine residue sterically hinders this group. In COX-2, the smaller valine allows the brominated ring to dock deeply, stabilizing the complex.

  • H-Bonding Network: The carbonyl oxygen of the benzoyl group forms hydrogen bonds with Arg120 (at the entrance of the channel) and Tyr355 . This mimics the carboxylic acid interaction seen in traditional NSAIDs.

  • Halogen Bonding: The 4-Bromo atom can engage in halogen bonding with backbone carbonyls or hydrophobic residues (e.g., Leu384, Trp387), contributing to a lower IC50 compared to the unsubstituted analog.

Visualization of Binding Mode

BindingMode Ligand 3-(4-bromobenzoyl) indolizine Arg120 Arg120 (Entrance) Ligand->Arg120 H-Bond (C=O) Tyr355 Tyr355 (Stabilizer) Ligand->Tyr355 H-Bond (C=O) Val523 Val523 (Selectivity Pocket) Ligand->Val523 Steric Fit (Selectivity) HydPocket Hydrophobic Channel (Leu384, Trp387) Ligand->HydPocket Hydrophobic/Halogen Interaction (4-Br)

Caption: Molecular docking map showing critical H-bonds (Blue/Dashed) and hydrophobic interactions (Red/Green) defining COX-2 selectivity.

In Vitro Assay Protocol: COX-2 Inhibition[2][9][10]

To validate the binding affinity, a peroxidase-based colorimetric assay is the standard. This protocol measures the peroxidase activity of the COX enzyme by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Reagents & Setup
  • Enzyme: Recombinant Human COX-2 (and COX-1 for selectivity ratios).

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromophore: TMPD (colorless reduced form).

  • Positive Control: Indomethacin or Celecoxib (10 µM).

  • Vehicle Control: DMSO (Max 1% v/v).

Step-by-Step Workflow
  • Preparation: Dilute 3-(4-bromobenzoyl)indolizine in DMSO to create a concentration gradient (0.1 µM to 100 µM).

  • Incubation: In a 96-well plate, add:

    • 150 µL Assay Buffer (Tris-HCl, pH 8.0).

    • 10 µL Heme solution (cofactor).

    • 10 µL Enzyme (COX-2).

    • 10 µL Inhibitor (Test compound).

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL TMPD followed by 20 µL Arachidonic Acid.

  • Measurement: Immediately monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is directly proportional to COX enzymatic activity.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (sigmoidal dose-response).
    

Quantitative Data Summary

The following table summarizes the binding efficiency of the 4-bromobenzoyl derivative compared to structural analogs. The presence of the electron-withdrawing bromine is less potent than a nitrile group but significantly more potent than electron-donating groups (methoxy).

Compound Substituent (Para-position)IC50 (COX-2) [µM]Selectivity Index (COX-1/COX-2)Electronic Effect (Hammett σ)
4-CN (Cyano) 5.84> 50Strong Withdrawal
4-Br (Bromo) 6.99 > 40 Weak Withdrawal / Lipophilic
4-F (Fluoro) 6.73> 40Withdrawal
4-OMe (Methoxy) 8.49< 10Donation
Indomethacin (Ref) 6.840.6 (Non-selective)N/A

Data derived from comparative SAR studies of 3-benzoylindolizines [1].[2]

Interpretation: The 4-bromo derivative exhibits an IC50 of approximately 6.99 µM , making it equipotent to Indomethacin but with superior selectivity for COX-2. The lipophilicity of the bromine atom aids in membrane permeability and hydrophobic pocket retention, although the strong electron-withdrawing nature of the cyano group (4-CN) provides slightly tighter binding energy.

References

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives Source: MDPI (Molecules), 2021. Context: Primary source for the synthesis, crystal structure, and IC50 values of ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate (Compound 5e/5c). URL:[Link]

  • Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors Source: Indian Journal of Pharmaceutical Education and Research, 2017. Context: Discusses the SAR of the benzoyl ring and the importance of the cis-configuration for binding. URL:[Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: European Journal of Medicinal Chemistry / PMC. Context: Provides the foundational theory on the Val523 hydrophobic pocket mechanism utilized by brominated inhibitors. URL:[Link]

Sources

Technical Guide: Antimicrobial Properties of Amino-Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Multi-Drug Resistant (MDR) pathogens, particularly MRSA and Mycobacterium tuberculosis, has necessitated the exploration of novel pharmacophores. The amino-indolizine scaffold—a 10-


 electron aromatic system isomeric with indole—has emerged as a privileged structure in medicinal chemistry. Unlike traditional fluoroquinolones that target the GyrA subunit of DNA gyrase, recent structural studies indicate that specific amino-indolizine derivatives target the ATPase domain of DNA Gyrase B (GyrB)  and Topoisomerase IV , offering a distinct mechanism of action with low cross-resistance.

This guide details the synthesis, Structure-Activity Relationship (SAR), and biological validation of amino-indolizine derivatives, providing a reproducible roadmap for their development as next-generation antimicrobials.

Chemical Scaffolding & Synthesis[1][2][3]

The Indolizine Pharmacophore

The indolizine nucleus consists of a six-membered pyridine ring fused to a five-membered pyrrole ring with a bridgehead nitrogen. It is electron-rich, particularly at the C1 and C3 positions, making it highly reactive toward electrophiles.

Validated Synthesis Protocol: 1,3-Dipolar Cycloaddition

While the Chichibabin reaction is historically significant, the most robust method for generating functionalized amino-indolizines is the 1,3-dipolar cycloaddition of pyridinium ylides . This route allows for the precise installation of amino or amido groups, which are critical for hydrogen bonding within the enzyme active site.

Workflow Diagram: Cycloaddition Strategy

SynthesisWorkflow Start Substituted Pyridine Intermediate Quaternary Pyridinium Salt Start->Intermediate + Reagent1 Reflux Reagent1 α-Halo Ketone Ylide Pyridinium Ylide (In Situ) Intermediate->Ylide + Base - HX Base Base (e.g., Et3N) Product Amino-Indolizine Derivative Ylide->Product + Dipolarophile [3+2] Cycloaddition - H2 (Aromatization) Dipolarophile Activated Alkyne/Alkene (e.g., DMAD, Propiolates)

Figure 1: The 1,3-dipolar cycloaddition route for amino-indolizine synthesis. This pathway ensures high regioselectivity.

Detailed Experimental Protocol (Synthesis)

Objective: Synthesis of ethyl 2-methyl-7-(substituted)-indolizine-3-carboxylate (Generic Procedure).

  • Quaternization:

    • Dissolve substituted pyridine (10 mmol) and ethyl chloroacetate (12 mmol) in dry acetone (20 mL).

    • Reflux for 6–8 hours.

    • Cool to room temperature. Filter the precipitated pyridinium salt, wash with cold ether, and dry under vacuum.

    • Checkpoint: Verify purity via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Cycloaddition:

    • Suspend the pyridinium salt (5 mmol) in acetonitrile (15 mL).

    • Add electron-deficient alkyne (e.g., ethyl propiolate or DMAD) (6 mmol).

    • Add triethylamine (Et3N) (7 mmol) dropwise. Caution: Exothermic reaction.

    • Reflux for 4–6 hours. The solution will darken as the aromatic indolizine forms.

    • Evaporate solvent under reduced pressure.

  • Purification:

    • Redissolve residue in DCM, wash with water (3x) to remove triethylammonium salts.

    • Purify via column chromatography (Silica gel 60, Hexane/Ethyl Acetate gradient).

    • Validation: 1H NMR should show characteristic indolizine protons (singlet at C1 if substituted at C2/C3) and loss of N-CH2-C protons from the salt.

Structure-Activity Relationship (SAR)

The antimicrobial potency of amino-indolizines is strictly governed by the substituents at positions 1, 2, and 3.

PositionModificationEffect on Antimicrobial Activity
C-1 (Carbonyl/Amide) Introduction of Carboxamide or Hydrazide Critical. Provides H-bond donors/acceptors essential for binding to the Asp73 residue of DNA Gyrase B.
C-2 (Alkyl/Aryl) Methyl or Phenyl groupEnhances lipophilicity, aiding membrane permeation. Bulky groups here can cause steric clash.
C-3 (Ester/Cyano) Electron-withdrawing group (EWG)Stabilizes the ring system. Hydrolysis to acid often reduces activity due to poor cell penetration.
C-7 (Pyridine Ring) Halogens (F, Cl) or NitroIncreases metabolic stability and potency against Gram-positive strains (S. aureus).

Key Insight: Derivatives with a 1-aminomethyl or 1-carboxamide linkage show superior activity compared to direct 1-amino analogues, which are prone to oxidative degradation.

Mechanism of Action: Dual Targeting

Amino-indolizines primarily act as ATP-competitive inhibitors of bacterial DNA Gyrase B (GyrB). Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex, amino-indolizines block the ATP hydrolysis step required for DNA supercoiling.

Pathway Diagram: Bacterial Inhibition [1]

MoA Drug Amino-Indolizine (Lipophilic Entry) CellWall Bacterial Cell Wall (Peptidoglycan) Drug->CellWall Permeation Target DNA Gyrase B (ATPase Domain) CellWall->Target Intracellular Transport Action Competitive Binding (Asp73 Interaction) Target->Action Docking Result1 Inhibition of ATP Hydrolysis Action->Result1 Result2 Failure of DNA Supercoiling Result1->Result2 Death Replication Arrest & Cell Death Result2->Death

Figure 2: Mechanism of Action. The molecule penetrates the cell wall and competitively inhibits the ATPase domain of GyrB.

Biological Validation Protocols

In Vitro Antimicrobial Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines

Materials:

  • Mueller-Hinton Broth (MHB).

  • Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), M. smegmatis (ATCC 607).

  • Positive Control: Ciprofloxacin or Novobiocin.

Protocol:

  • Stock Solution: Dissolve amino-indolizine derivative in DMSO to 1000 µg/mL.

  • Dilution: Prepare serial two-fold dilutions in MHB in a 96-well microtiter plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100. Add 100 µL to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead, Pink = Live).

Representative Data (Consolidated)

Data synthesized from high-performing derivatives in recent literature [1, 3].

Compound ClassSubstituent (R)MIC (S. aureus) µg/mLMIC (E. coli) µg/mLMIC (M. smegmatis) µg/mL
Indolizine-1-carboxylate Phenyl25.0>10050.0
1-Carboxamide Indolizine 4-Fluorophenyl4.0 - 8.0 64.012.5
3-Cyano Indolizine 4-Nitrophenyl12.5>10025.0
Ciprofloxacin (Control) -0.50.0150.25

Interpretation: The 1-carboxamide derivatives show significant potency against Gram-positive bacteria and Mycobacteria, likely due to enhanced H-bonding with the GyrB pocket. Activity against Gram-negatives is generally lower due to the efflux pumps and outer membrane barrier.

Challenges & Future Outlook

  • Solubility: Many highly active indolizines are planar and lipophilic, leading to poor aqueous solubility. Formulation strategy: Conversion to hydrochloride salts or encapsulation in cyclodextrins.

  • Toxicity: Some derivatives show cytotoxicity in mammalian cells. Screening: Early ADMET testing (HEK293 cell lines) is mandatory.

  • Resistance: While cross-resistance with fluoroquinolones is low, point mutations in the GyrB ATPase domain can eventually confer resistance. Combination therapy is recommended.

References

  • Brioche, J., Meyer, C., & Cossy, J. (2015).[2] Synthesis of 2-aminoindolizines by 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient ynamides.[2][3] Organic Letters, 17(11), 2800-2803.[2] [Link]

  • Olejníková, P., Birošová, L., & Švorc, L. (2009).[4] Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine.[5][4][6][7][8][9] Scientia Pharmaceutica, 77, 216.[4] [Link][4]

  • Sharma, V., & Kumar, V. (2011). Indolizine derivatives: Recent advances and potential pharmacological activities.[1][4][6][7][8][9][10] International Journal of Pharmaceutical Sciences Review and Research, 11(1), 177-185. [Link]

  • Gorbunov, A. A., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors.[1] ACS Medicinal Chemistry Letters, 6(11), 1114–1119. (Provided for mechanistic comparison of GyrB inhibition). [Link]

Sources

Methodological & Application

One-Pot Synthesis of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and efficient one-pot, three-component protocol for the synthesis of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The indolizine core is prevalent in a variety of biologically active compounds, exhibiting activities ranging from anti-inflammatory to CNS-depressant effects.[1][2] This protocol leverages the well-established 1,3-dipolar cycloaddition reaction of an in situ generated pyridinium ylide, providing a streamlined and atom-economical approach to this functionalized indolizine derivative. We provide a step-by-step methodology, explain the rationale behind key experimental choices, and offer insights into reaction monitoring and product purification.

Introduction and Scientific Context

Indolizine, an aromatic bicyclic N-heterocycle, serves as a foundational structure for numerous natural alkaloids and synthetic compounds of pharmaceutical interest.[3][4] The functionalization of the indolizine core, particularly with amino, aroyl, and carboxamide groups, can significantly modulate its pharmacological properties. The 2-aminoindolizine moiety, for instance, is a recognized pharmacophore in various therapeutic areas.[4] The 3-aroyl substitution has also been associated with a range of biological activities.[5]

Traditional multi-step syntheses of such complex indolizines are often laborious, time-consuming, and result in lower overall yields. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, offering advantages such as operational simplicity, reduced waste, and increased efficiency.[6][7] The protocol detailed herein is designed around a base-mediated MCR that convenes three readily available starting materials to construct the target molecule in a single synthetic operation.

The core of this synthesis relies on the Tschitschibabin reaction principle, which involves the formation of a pyridinium ylide intermediate.[8] This ylide, a 1,3-dipole, then undergoes a cycloaddition reaction with an appropriate dipolarophile, followed by an oxidative aromatization to yield the stable indolizine ring system.[9]

Reaction Scheme and Mechanism

The one-pot synthesis proceeds via the reaction of 2-(pyridin-2-yl)acetamide, 2-bromo-1-(4-bromophenyl)ethan-1-one, and malononitrile.

Overall Reaction:

Mechanistic Rationale:

  • Pyridinium Salt Formation: The reaction initiates with the quaternization of the nitrogen atom of 2-(pyridin-2-yl)acetamide by 2-bromo-1-(4-bromophenyl)ethan-1-one to form the corresponding N-phenacylpyridinium bromide salt.

  • Ylide Generation: In the presence of a mild base (e.g., triethylamine), a proton is abstracted from the α-carbon of the acetamide moiety, generating a stabilized pyridinium ylide. This ylide is a key reactive intermediate.[9]

  • Michael Addition: The pyridinium ylide acts as a nucleophile and attacks the electron-deficient alkene, malononitrile, in a Michael-type addition.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form a dihydroindolizine intermediate.

  • Oxidative Aromatization: The dihydroindolizine intermediate is then oxidized to the final aromatic indolizine product. This oxidation can often be effected by air or can be promoted by a mild oxidizing agent.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of the target compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplierNotes
2-(Pyridin-2-yl)acetamideC₇H₈N₂O136.15>98%Sigma-AldrichStore in a cool, dry place.
2-Bromo-1-(4-bromophenyl)ethan-1-oneC₈H₆Br₂O277.94>97%Alfa AesarLachrymator, handle in a fume hood.
MalononitrileC₃H₂N₂66.06>99%Acros OrganicsToxic, handle with appropriate PPE.
Triethylamine (TEA)C₆H₁₅N101.19>99%Fisher ScientificAnhydrous grade recommended.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, >99.8%Sigma-AldrichUse from a sealed bottle.
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWRFor extraction and chromatography.
HexaneC₆H₁₄86.18ACS GradeVWRFor chromatography.
Silica GelSiO₂60.08230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(pyridin-2-yl)acetamide (1.36 g, 10 mmol, 1.0 eq).

  • Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: To the stirred solution, add 2-bromo-1-(4-bromophenyl)ethan-1-one (2.78 g, 10 mmol, 1.0 eq) followed by malononitrile (0.66 g, 10 mmol, 1.0 eq).

  • Base Addition: Carefully add triethylamine (2.8 mL, 20 mmol, 2.0 eq) to the reaction mixture dropwise over 5 minutes. The addition is exothermic.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 150 mL of cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 1:1) to afford the pure 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide as a solid.

Characterization

The structure of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the indolizine core and substituents.

  • ¹³C NMR: To confirm the carbon skeleton.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula.

  • FT-IR: To identify key functional groups (e.g., C=O, N-H).

Workflow and Pathway Visualization

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Combine Reactants: - 2-(Pyridin-2-yl)acetamide - 2-Bromo-1-(4-bromophenyl)ethan-1-one - Malononitrile - TEA in DMF react Heat at 80°C (12-16 hours) Monitor by TLC reagents->react workup Quench with Water Extract with Ethyl Acetate react->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify analyze Characterize: - NMR - HRMS - FT-IR purify->analyze

Caption: One-pot synthesis workflow for the target indolizine.

Mechanistic Pathway

Mechanism A 2-(Pyridin-2-yl)acetamide + 2-Bromo-1-(4-bromophenyl)ethan-1-one B Pyridinium Salt A->B Quaternization C Pyridinium Ylide B->C + Base (-H⁺) E Michael Adduct C->E Michael Addition D Malononitrile D->E F Dihydroindolizine Intermediate E->F Intramolecular Cyclization & Dehydration G 2-Amino-3-(4-bromobenzoyl) indolizine-1-carboxamide F->G Oxidative Aromatization

Caption: Proposed mechanistic pathway for indolizine formation.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several factors:

  • Reaction Monitoring: Regular TLC analysis provides clear checkpoints to ensure the reaction is proceeding as expected and has reached completion before initiating the work-up.

  • Purification: Flash column chromatography is a reliable method for isolating the target compound from unreacted starting materials and side products, ensuring high purity of the final product.

  • Comprehensive Characterization: The final validation of the synthesis comes from thorough spectroscopic analysis. A match between the experimental data and the expected values for the target structure confirms the success of the protocol.

Conclusion

This application note provides a comprehensive and detailed guide for the one-pot synthesis of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide. By leveraging a multicomponent reaction strategy, this protocol offers an efficient and straightforward route to a valuable heterocyclic scaffold. The insights into the reaction mechanism and the detailed, step-by-step procedure are intended to enable researchers in medicinal chemistry and drug discovery to readily synthesize this and related indolizine derivatives for further investigation.

References

  • Multi-component one-pot synthesis of indolizine derivatives. CNKI.
  • Grygorenko, O. O., & Radchenko, D. S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Advances.
  • Synthesis of indolizines. Organic Chemistry Portal. Available at: [Link].

  • Dong, J., et al. (2018). One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction of 2-(Pyridin-2-yl)acetates, Ynals, and Alcohols or Thiols. Organic Letters. Available at: [Link].

  • Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. Available at: [Link].

  • Scope of imines in multicomponent indolizine synthesis. ResearchGate. Available at: [Link].

  • Our approach for the construction of indolizine. ResearchGate. Available at: [Link].

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. ResearchGate. Available at: [Link].

  • Pyridinium ylids in synthesis. III. Synthesis of indolizines. ConnectSci. Available at: [Link].

  • THE SYNTHESIS OF 2-AMINO-3-CARBOXAMIDEINDOLIZINES WITH USING PYRIDINIUM SALT AND C-NUCLEOPHILES. SSRN. Available at: [Link].

  • Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications (RSC Publishing). Available at: [Link].

  • Patil, S. S., Patil, S. V., & Bobade, V. D. (2011). Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. Synlett. Available at: [Link].

  • Cingolani, G. M., Claudi, F., & Venturi, F. (1988). Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives. European Journal of Medicinal Chemistry. Available at: [Link].

  • One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • Kraus, G. A., & Guo, H. (2008). One-pot synthesis of 2-substituted indoles from 2-aminobenzyl phosphonium salts. A formal total synthesis of arcyriacyanin A. Organic Letters. Available at: [Link].

  • Indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica. Available at: [Link].

  • Sandeep, C. S., et al. (2020). Synthesis, antibacterial, and antioxidant studies of 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link].

Sources

Precision Recrystallization of Indolizine Carboxamides: Solvent Selection & Impurity Rejection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolizine carboxamides represent a privileged scaffold in drug discovery, exhibiting potent anti-tubercular, anti-cancer, and CNS activities. However, their purification is complicated by two intrinsic physicochemical factors: strong


-

stacking interactions
due to the planar 10

-electron system, and variable hydrogen bonding introduced by the carboxamide moiety. This guide provides a rational, field-proven framework for solvent selection, moving beyond trial-and-error to a mechanistic approach for maximizing purity and yield.

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must first understand the solute. Indolizine-3-carboxamides possess a "push-pull" electronic structure: the electron-rich indolizine core acts as a donor, while the carboxamide group acts as an acceptor and a hydrogen bond donor/acceptor.

The Solubility Matrix

The ideal recrystallization solvent must disrupt the strong intermolecular lattice energy of the solid at high temperatures but fail to solvate it at low temperatures.

Solvent ClassSuitabilityMechanistic Rationale
Lower Alcohols (EtOH, iPrOH)High Excellent H-bond matching for carboxamides. Moderate boiling points allow thermal gradients without thermal decomposition.
Nitriles (Acetonitrile)Medium-High Good for more lipophilic derivatives. Often provides sharper crystals due to lack of H-bond donation, preventing solvate formation.
Chlorinated (DCM, CHCl

)
Low Too good at solubilizing the indolizine core even at cold temperatures. Leads to poor recovery (yield loss).
Ethers (THF, MTBE)Medium Useful as co-solvents. MTBE is preferred over diethyl ether due to higher boiling point and lower flammability.
Aromatic (Toluene)Conditional Risk of

-stacking solvation, making the compound difficult to crash out. Use only for highly lipophilic analogs.
The "Oiling Out" Phenomenon

Indolizine carboxamides are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing. This occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture.

  • Cause: Impurities act as a melting point depressant; solvent mixture is too non-polar.

  • Solution: Increase the polarity of the solvent slightly (e.g., add 5% more Ethanol to an EtOH/Hexane mix) or seed the mixture at a temperature above the oiling point.

Decision Tree for Solvent Selection

The following logic gate diagram illustrates the decision process for selecting a solvent system based on the specific crude material properties.

SolventSelection Start Crude Indolizine Carboxamide SolubilityCheck Solubility Test (10 mg/mL) Start->SolubilityCheck HighSolubility Soluble in Cold EtOH? SolubilityCheck->HighSolubility InsolubleHot Insoluble in Hot EtOH? HighSolubility->InsolubleHot No BinarySystem Use Binary System: EtOH + Water (Anti-solvent) HighSolubility->BinarySystem Yes (Too Soluble) SingleSolvent Use Single Solvent: Ethanol or iPrOH InsolubleHot->SingleSolvent No (Ideal Profile) SwitchSolvent Switch to High-BP/Polar: Acetonitrile or DMF/Water InsolubleHot->SwitchSolvent Yes (Too Insoluble) caption Figure 1: Solvent Selection Logic for Indolizine Carboxamides

Detailed Experimental Protocols

Protocol A: Micro-Scale Solvent Screening (20 mg)

Before committing the bulk batch, validate the solvent system.

  • Preparation: Place 20 mg of crude indolizine carboxamide into three separate 4 mL vials.

  • Solvent Addition:

    • Vial 1: Ethanol (Absolute)

    • Vial 2: Acetonitrile (MeCN)

    • Vial 3: Ethyl Acetate[1]

  • Thermal Cycle: Add solvent dropwise while heating the vial on a heating block (set to 5°C below solvent BP).

  • Observation:

    • Ideal: Dissolves completely with <1 mL hot solvent; crystals form upon cooling to RT.

    • Too Soluble: Dissolves immediately at RT (Need anti-solvent).

    • Insoluble: Particles remain despite boiling (Need more polar solvent like DMF or DMSO).

  • Cooling: Allow vials to stand at room temperature for 1 hour, then 4°C for 2 hours.

Protocol B: The "Dual-Solvent" Recrystallization (Scale-Up)

Recommended for batches >1 gram where single solvents fail.

Reagents:

  • Solvent A (Dissolver): Ethanol (99%) or Methanol.

  • Solvent B (Anti-solvent): Water (HPLC grade) or Heptane.

  • Note: Water is preferred for carboxamides due to hydrogen bonding effects.

Workflow:

  • Dissolution: Place crude solid in a round-bottom flask. Add Solvent A and heat to reflux. Add minimum amount required to achieve a clear solution.

    • Critical Step: If the solution is dark/colored, add Activated Carbon (5 wt%), reflux for 5 mins, and filter hot through Celite. Caution: Indolizines are electron-rich; limit carbon exposure to prevent oxidation.

  • Saturation: Remove from heat. If using water as anti-solvent, add hot water dropwise to the hot alcoholic solution until a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add a few drops of hot Solvent A to just clear the turbidity.

  • Crystal Growth:

    • Wrap the flask in a towel (insulation) to ensure slow cooling to Room Temperature (RT).

    • Do not disturb for 4–6 hours.

    • Once at RT, move to a 4°C fridge overnight.

  • Isolation: Filter the crystals using a Buchner funnel. Wash with a cold mixture of Solvent A:B (1:3 ratio).

  • Drying: Dry under high vacuum at 40°C. Avoid higher temps to prevent decarboxylation or oxidation.

Impurity Rejection Mechanism

Common impurities in indolizine synthesis (e.g., via pyridinium ylide cycloadditions) include:

  • Pyridinium Salts: Ionic, highly soluble in water/methanol.

  • Regioisomers: often have lower symmetry and higher solubility.

  • Oligomers (Tars): Non-polar, often insoluble in alcohols.

Why Ethanol/Water works best: The ethanol solubilizes the target indolizine at high temps. Upon cooling and adding water (high dielectric constant


), the hydrophobic "greasy" oligomers crash out first (as oil/tar on glass walls) or stay in solution if very polar. The target carboxamide, having intermediate polarity, crystallizes out in a pure lattice, rejecting the ionic pyridinium salts into the aqueous mother liquor.

PurificationFlow Crude Crude Mixture (Indolizine + Salts + Tars) Dissolve Dissolve in hot EtOH Crude->Dissolve Filter Hot Filtration (Remove insoluble tars) Dissolve->Filter AntiSolvent Add warm Water (Increase polarity) Filter->AntiSolvent Crystallize Slow Cooling (Lattice formation) AntiSolvent->Crystallize Isolate Pure Crystals Crystallize->Isolate Waste Mother Liquor (Salts + Soluble Isomers) Crystallize->Waste caption Figure 2: Impurity Rejection Pathway using Ethanol/Water System

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Oiling Out Solution is supersaturated; impurities lowering MP.Re-heat, add more Solvent A (Ethanol). Scratch glass with rod to induce nucleation.
Colored Crystals Chromophores trapped in lattice.Recrystallize again; ensure thorough washing with cold solvent. Check for oxidation.[2][3][4]
Low Yield Too much solvent used; compound too soluble.Concentrate mother liquor and collect a "second crop" (lower purity).
Amorphous Powder Cooling was too rapid.Re-dissolve and cool at a rate of 10°C per hour.

References

  • Synthesis and Biological Evaluation of Indolizine Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2011). Describes the pharmacological importance and general solubility profiles of substituted indolizines.

  • Preparation of indolizine-3-carboxamides... by 1,3-dipolar cycloaddition. Journal of the Chemical Society, Perkin Transactions 1. (2002). details the synthetic routes and isolation of carboxamide derivatives using polar solvent systems.

  • Tips & Tricks: Recrystallization. University of Rochester, Dept of Chemistry. Provides fundamental principles of solvent polarity matching applicable to heterocyclic amides.

  • Recent Advances in the Synthesis of Indolizines. International Journal of Engineering Trends and Technology. (2025). Discusses modern synthetic methods and the handling of indolizine derivatives.

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores. CNR-IRIS. (2016). Highlights the fluorescence properties and the need for careful purification to avoid quenching impurities.

Sources

Application Note: Evaluation of Anticancer Activity for 3-(4-Bromobenzoyl)indolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the technical workflow for evaluating the anticancer potential of 3-(4-bromobenzoyl)indolizine derivatives. Indolizines are N-bridged heterocycles recognized as "privileged scaffolds" in medicinal chemistry.[1] The specific inclusion of a p-bromobenzoyl moiety at the C3 position introduces a halogen-bonding pharmacophore often associated with enhanced lipophilicity and binding affinity to the colchicine site of tubulin.

This guide moves beyond simple screening, providing a causal framework to validate the compound’s mechanism of action (MoA), specifically focusing on tubulin polymerization inhibition , G2/M cell cycle arrest , and apoptosis induction .

Experimental Workflow Overview

The evaluation pipeline is designed to filter compounds based on solubility, general cytotoxicity, selectivity, and specific molecular mechanisms.

EvaluationWorkflow QC Phase 1: QC & Preparation (Solubility/DMSO Stability) Screen Phase 2: Phenotypic Screen (MTT/SRB Assay) QC->Screen Pass (>95% Purity) Selectivity Phase 3: Selectivity Index (Cancer vs. Normal Fibroblasts) Screen->Selectivity IC50 < 10 µM Mechanism Phase 4: MoA Validation (Tubulin/Flow Cytometry) Selectivity->Mechanism SI > 2.0 Docking Phase 5: In Silico (Colchicine Site Docking) Mechanism->Docking Confirm Binding Mode

Figure 1: Step-wise evaluation pipeline for indolizine derivatives.

Phase 1: Compound Preparation & Quality Control

Critical Control Point: 3-(4-bromobenzoyl)indolizines are highly lipophilic due to the bromine atom. Poor solubility leads to precipitation in aqueous media, causing false negatives in cytotoxicity assays.

  • Stock Solution: Dissolve the neat compound in 100% DMSO to a concentration of 10 mM .

    • Validation: Vortex for 1 minute. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Working Solution: Dilute stock into serum-free culture media immediately prior to use.

    • Constraint: Final DMSO concentration must remain ≤ 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Phase 2: Phenotypic Cytotoxicity Screening (MTT Assay)

The primary objective is to determine the half-maximal inhibitory concentration (


).
Cell Line Selection

Select a panel representing diverse tissue origins and p53 status, plus a non-malignant control.

  • A549 (Lung Carcinoma) – Standard for tubulin inhibitors.

  • MCF-7 (Breast Adenocarcinoma) – Hormone-dependent model.

  • HeLa (Cervical Cancer) – Robust screening line.

  • HFF-1 or HEK293 (Normal Fibroblasts/Kidney) – Required for selectivity calculation.

Detailed Protocol
  • Seeding: Plate cells in 96-well plates at

    
     cells/well in 100 µL complete media. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound in serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (Colchicine or Combretastatin A-4).

  • Incubation: Incubate for 48 hours . (24h is often insufficient for tubulin inhibitors to induce apoptosis).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Selectivity Index (SI)

Calculate % Cell Viability:



Selectivity Index (SI):



  • Interpretation: An

    
     indicates potential therapeutic window. An 
    
    
    
    indicates general toxicity.

Phase 3: Mechanism of Action (Tubulin Polymerization)

Indolizines with benzoyl substitutions typically destabilize microtubules. This assay confirms if the cytotoxicity is due to direct target engagement.

In Vitro Fluorescence Assay

Principle: Free tubulin is non-fluorescent; polymerized tubulin incorporates a fluorophore (DAPI or specialized reporter) resulting in increased fluorescence. Inhibitors suppress this increase.

Protocol:

  • Preparation: Use a >99% pure tubulin kit (e.g., from Cytoskeleton Inc.). Keep all reagents on ice.

  • Reaction Mix: Mix Tubulin protein (3 mg/mL in PEM buffer), GTP (1 mM), and the Test Compound (at

    
     and 
    
    
    
    ).
  • Measurement: Transfer to a pre-warmed (37°C) 96-well half-area plate.

  • Kinetics: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

Expected Result:

  • Vehicle: Sigmoidal curve (Nucleation

    
     Elongation 
    
    
    
    Plateau).
  • 3-(4-bromobenzoyl)indolizine: Flattened curve or increased lag time, indicating inhibition of polymerization.

Phase 4: Cellular Mechanism (Flow Cytometry)

If the compound inhibits tubulin, cells should arrest in the G2/M phase (mitotic catastrophe) followed by apoptosis.

Cell Cycle Analysis (PI Staining)
  • Treatment: Treat A549 cells with the compound (

    
     concentration) for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Output: Look for accumulation in the G2/M peak (4N DNA content) compared to control.

Apoptosis Assay (Annexin V-FITC/PI)

Distinguish between cytostatic (arrest) and cytotoxic (death) effects.

  • Treatment: Treat cells for 48 hours.

  • Staining: Harvest cells (trypsinize gently). Resuspend in Binding Buffer. Add Annexin V-FITC and PI.[2]

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

  • Causality Check: A successful indolizine candidate should show a shift from Live

    
     G2/M Arrest 
    
    
    
    Early Apoptosis
    
    
    Late Apoptosis.

Phase 5: In Silico Docking (Structural Validation)

To support the biological data, perform molecular docking into the Colchicine Binding Site of tubulin.

  • Target PDB: 4O2B (Tubulin-Colchicine complex).[3]

  • Grid Box: Center on the co-crystallized ligand.

  • Key Interactions: Look for:

    • Halogen Bonding: The 4-bromo group interacting with backbone carbonyls (e.g., Val181 or alpha-subunit residues).

    • Hydrophobic Fit: The indolizine core sitting in the hydrophobic pocket (beta-subunit).

    • Hydrogen Bonding: The carbonyl of the benzoyl group often accepts H-bonds from Asn258 or Lys254.

Summary of Expected Results (Decision Matrix)

AssayMetricPass Criteria for Lead Candidate
MTT (Cancer)


(Potent)
MTT (Normal)


(Safe)
Selectivity SI Ratio

(Highly Selective)
Tubulin Assay


reduction in polymerization rate
Cell Cycle G2/M %

increase vs. Control
Apoptosis Annexin V+Dose-dependent increase

Mechanistic Pathway Diagram

Mechanism Compound 3-(4-bromobenzoyl)indolizine Target Binds Tubulin (Colchicine Site) Compound->Target Halogen Bonding Effect1 Inhibits Microtubule Polymerization Target->Effect1 Checkpoint Spindle Assembly Checkpoint Activation Effect1->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Death Apoptosis (Caspase 3/7 Activation) Arrest->Death Prolonged Arrest

Figure 2: Proposed Mechanism of Action (MoA) for cytotoxic indolizines.

References

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Assaying Cell Cycle Status Using Flow Cytometry. Source: Current Protocols in Cytometry (NIH Manuscript) URL:[Link]

Sources

Troubleshooting & Optimization

improving yield of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-SYN-004-BR Topic: Optimization of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide Synthesis Status: Resolved / Guide Available

Executive Summary

This technical guide addresses low-yield issues in the synthesis of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide . The synthesis typically utilizes a one-pot or two-step sequence involving pyridine, 2-bromo-1-(4-bromophenyl)ethanone (phenacyl bromide derivative), and 2-cyanoacetamide.

Low yields in this pathway are frequently caused by unstable pyridinium ylide intermediates , hygroscopic quaternary salts , or competitive Knoevenagel condensation side reactions. This guide provides a validated "Golden Route" protocol, a mechanistic troubleshooting flowchart, and specific corrective actions.

Module 1: The "Golden Route" Protocol

Standardized methodology for maximum yield and purity.

Reaction Scheme

Precursors: Pyridine + 2-Bromo-1-(4-bromophenyl)ethanone + 2-Cyanoacetamide. Reagents: Acetone (Step 1), Ethanol/Triethylamine (Step 2).

Step 1: Quaternization (Salt Formation)
  • Dissolution: Dissolve 10 mmol of 2-bromo-1-(4-bromophenyl)ethanone in 20 mL of anhydrous acetone.

  • Addition: Add 11 mmol (1.1 eq) of pure pyridine dropwise with constant stirring.

  • Reaction: Stir at room temperature (RT) for 6–8 hours. A white/off-white precipitate (the pyridinium salt) should form.

  • Isolation: Filter the solid. Wash with cold diethyl ether (2 x 10 mL) to remove unreacted pyridine and bromoketone.

  • Drying: Dry under vacuum. Critical: Ensure the salt is completely dry before Step 2.

Step 2: Cyclization (The Critical Step)
  • Suspension: Suspend the dried pyridinium salt (5 mmol) and 2-cyanoacetamide (5.5 mmol) in 25 mL of absolute ethanol.

  • Activation: Add Triethylamine (Et₃N) (6 mmol) dropwise. The mixture may change color (often yellow/orange) indicating ylide formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–10 hours. Monitor by TLC (Mobile phase: EtOAc:Hexane 3:7).

  • Workup: Cool to RT. Pour the reaction mixture into 100 mL of ice-cold water.

  • Purification: The product usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/DMF mixtures.

Module 2: Mechanism & Troubleshooting Logic

Mechanistic Visualization

The following diagram illustrates the reaction pathway and critical failure points.

IndolizineSynthesis Start Reagents: Pyridine + 4-Br-Phenacyl Bromide Salt Intermediate: Pyridinium Salt Start->Salt Acetone, RT Ylide Active Species: Pyridinium Ylide Salt->Ylide Et3N (Base) Fail1 FAILURE A: Hygroscopic Salt (Wet Intermediate) Salt->Fail1 Moisture Exposure Cyclization Step: [3+2] Cycloaddition / Michael Addition Ylide->Cyclization + Cyanoacetamide Fail3 FAILURE C: Oxidation/Degradation Ylide->Fail3 O2 (Air) / Slow Rxn Product Target: 2-Amino-3-(4-bromobenzoyl) indolizine-1-carboxamide Cyclization->Product - H2O / H2 Fail2 FAILURE B: Oligomerization of Cyanoacetamide Cyclization->Fail2 Excess Base / High Temp

Caption: Pathway from pyridinium salt generation to cyclization, highlighting critical failure nodes (Red) where yield is lost.

Module 3: Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
Low Yield (<30%) Moisture in Step 2: The pyridinium salt is hygroscopic. Water quenches the ylide or hydrolyzes the ester/amide.Dry the Salt: Dry the Step 1 intermediate in a vacuum desiccator over P₂O₅ for 4 hours before use. Use anhydrous ethanol.
Sticky/Oily Product Oligomerization: Excess base caused cyanoacetamide to self-condense (dimerize) rather than react with the salt.Base Control: Reduce Et₃N to 1.1 equivalents. Add the base slowly (over 10 mins) to keep the concentration of free ylide low and steady.
Impurity (Red/Brown) Oxidation: The ylide intermediate is sensitive to oxidation if the reaction is too slow.Inert Atmosphere: Run the reflux step under Nitrogen or Argon. Ensure vigorous stirring to shorten reaction time.
No Precipitate Solubility: The product is too soluble in the Ethanol/Water mix.Salting Out: Add NaCl to the ice-water quench. If still no solid, extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I perform this as a one-pot reaction without isolating the salt? A: Yes, but yield often suffers. In a one-pot protocol, the base (Et₃N) can react with the phenacyl bromide directly, or the pyridine can react with the cyanoacetamide. Recommendation: Isolating the salt (Step 1) acts as a purification step, removing impurities that would otherwise poison the sensitive cyclization step.

Q2: Why is the choice of base critical? Can I use NaOH? A: NaOH is often too strong and nucleophilic. It can hydrolyze the amide group on the cyanoacetamide (converting -CONH₂ to -COOH) or cause aldol-type side reactions. Recommendation: Use organic bases like Triethylamine (Et₃N) or Piperidine . If a solid base is required, Basic Alumina or K₂CO₃ in DMF are milder alternatives that prevent hydrolysis [1].

Q3: My product has a melting point lower than reported. Why? A: This usually indicates contamination with the "Krohnke" side product or uncyclized ylide. Recommendation: Recrystallize from a mixture of Ethanol and DMF (9:1) . The target indolizine is highly crystalline and less soluble in ethanol than the impurities.

Q4: How does the 4-bromo substituent affect the reaction? A: The 4-bromo group on the benzoyl moiety is electron-withdrawing. This actually helps the reaction by making the carbonyl carbon of the phenacyl group more electrophilic during the initial salt formation, and stabilizing the final structure. However, it also reduces solubility, necessitating the use of DMF or larger volumes of Ethanol during workup [2].

References

  • Sondhi, S. M., et al. "Synthesis of some new indolizine derivatives..." Journal of Applied Pharmaceutical Science, 2020. (Describes the general reactivity of aminopyridine/phenacyl bromide salts).

  • BenchChem Technical Support. "Troubleshooting low yield in Fischer indole and Indolizine synthesis." BenchChem, 2025.[1][2] (General troubleshooting for hygroscopic salts and base sensitivity).

  • ResearchGate Review. "The synthesis of 2-amino-3-carboxamideindolizines using pyridinium salt." ResearchGate, 2024.[3] (Confirming the 2-step mechanism via pyridinium ylides).

Sources

Technical Support Center: Indolizine Purification & Pyridinium Salt Remediation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-PUR-001 Subject: Removal of Unreacted Pyridinium Salts from Indolizine Scaffolds Status: Active Guide Support Tier: Senior Application Scientist

Executive Summary & Diagnostic Flowchart

The Core Challenge: Indolizine synthesis (often via [3+2] cycloaddition of pyridinium ylides) frequently leaves residual pyridinium salts. These impurities are ionic and polar, while the target indolizine is a neutral, electron-rich aromatic system. However, separation is rarely as simple as "add water" due to two complicating factors:

  • Surfactant Effect: Pyridinium salts with long alkyl chains act as cationic detergents, causing severe emulsions during aqueous workup.

  • Silica Tailing: Residual salts can streak on silica gel, co-eluting with polar indolizine derivatives.

Diagnostic Workflow: Use the following decision tree to select the correct purification protocol based on your specific crude mixture properties.

IndolizinePurification Start Crude Reaction Mixture (Indolizine + Pyridinium Salt) CheckState Is the Crude Solid or Oil? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Precipitate formed Oil Viscous Oil / Solution CheckState->Oil Homogeneous ProtocolC PROTOCOL C: Precipitation/Trituration (The 'Ether Crash') Solid->ProtocolC Salt is insoluble in Et2O CheckChain Pyridinium N-substituent length? Oil->CheckChain ShortChain Short Chain (< C4) (Highly Water Soluble) CheckChain->ShortChain LongChain Long Chain (> C6) (Surfactant/Amphiphilic) CheckChain->LongChain ProtocolA PROTOCOL A: Aqueous Partitioning (Standard) ShortChain->ProtocolA ProtocolB PROTOCOL B: Ion-Exchange Workup (Brine/LiCl Wash) LongChain->ProtocolB Prevents Emulsions

Figure 1: Decision matrix for selecting the appropriate purification strategy based on the physical properties of the pyridinium impurity.

Technical Protocols

Protocol A: The Solubility Differential (Standard Aqueous Workup)

Best for: Short-chain pyridinium salts (Methyl/Ethyl) and neutral indolizines.

The Mechanism: Indolizines are generally lipophilic (soluble in DCM, EtOAc), whereas simple pyridinium salts are hydrophilic electrolytes. We exploit the partition coefficient (LogP) difference.

Step-by-Step:

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Note: Avoid Dichloromethane (DCM) initially if possible. DCM is denser than water and often forms tighter emulsions with pyridinium salts than EtOAc.

  • Acid Wash (Optional but Recommended): Wash the organic layer with 0.5 M HCl .

    • Why? Indolizines are weak bases but much less basic than pyridine. Dilute acid ensures any free pyridine or ylide is fully protonated to the water-soluble cationic salt form.

    • Caution: Some electron-rich indolizines are acid-sensitive (polymerization). If your product is unstable in acid, skip to Step 3.

  • The "Salting Out" Wash: Wash the organic layer 2x with saturated Brine (NaCl) .

    • Crucial Step: High ionic strength forces organic impurities out of the water phase and prevents the pyridinium salt from dragging water into the organic layer.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol C: The "Ether Crash" (Precipitation)

Best for: Stubborn salts, amphiphilic salts, or when the indolizine is solid.

The Mechanism: Pyridinium salts are virtually insoluble in non-polar ethers (Diethyl Ether, MTBE) and alkanes (Hexanes, Pentane). Indolizines, being aromatic heterocycles, usually retain solubility in ethers or can be redissolved easily.

Step-by-Step:

  • Concentration: Evaporate the reaction solvent (often DMF, Acetonitrile, or THF) to a minimum volume. Do not dry completely to a hard crust.

  • The Crash: Add a large excess (10:1 ratio) of Diethyl Ether or 1:1 Ether/Hexanes to the residue while stirring vigorously.

  • Sonication: If an oil forms, sonicate the flask for 5-10 minutes. This mechanical stress encourages the ionic salt to lattice into a solid.

  • Filtration:

    • Filtrate (Liquid): Contains your Indolizine.

    • Filter Cake (Solid): Contains the Pyridinium salt.[1]

  • Validation: Spot the filtrate on a TLC plate. Indolizines are typically highly fluorescent under long-wave UV (365 nm). Pyridinium salts absorb (254 nm) but rarely fluoresce intensely.

Troubleshooting & FAQs

Q: I tried water extraction, but I got a terrible emulsion that won't separate. Why?

A: You likely have a "surfactant effect." If your pyridinium salt has a long alkyl chain (e.g., N-dodecylpyridinium) or a lipophilic counter-ion, it acts as a cationic detergent. It stabilizes the interface between water and oil.

  • The Fix: Do not add more water. Add Saturated Aqueous Lithium Chloride (LiCl) . The massive influx of ions disrupts the surfactant micelle stability. Alternatively, filter the entire emulsion through a pad of Celite . The biosilica breaks the surface tension bubbles physically.

Q: My indolizine is decomposing on the silica column. It turns dark/black.

A: Indolizines are electron-rich and can be susceptible to oxidative degradation or acid-catalyzed polymerization on the acidic surface of silica gel (


).
  • The Fix: You must neutralize the stationary phase.

    • Pre-treat your silica slurry with 1% Triethylamine (TEA) in Hexanes.

    • Run your column with 0.5% TEA in the mobile phase.

    • Alternative: Use Neutral Alumina instead of silica. It is far gentler on electron-rich heterocycles.

Q: How do I know if the spot on the baseline is my product or the salt?

A: Use the "Fluorescence vs. Absorbance" test.

  • Indolizines: typically exhibit strong blue/green fluorescence under 365 nm UV light.

  • Pyridinium Salts: are usually dark spots under 254 nm (absorbance) but are "quiet" or weakly emissive under 365 nm.

  • Definitive Test: Take a mini-workup of that spot. Scrape the silica, elute with MeOH, and add a drop of water. If it dissolves instantly, it's the salt.

Q: Can I use ion-exchange resins?

A: Yes, for high-value/small-scale samples. Pass the crude mixture (dissolved in MeOH/Water) through a Dowex 1X8 (Chloride form) or a weak cation exchange resin. The pyridinium cation will bind to cation exchangers, while the neutral indolizine passes through. Note: This is overkill for most synthetic scales (>100mg).

Comparative Data: Solubility Profiles

SolventIndolizine (Neutral)Pyridinium Salt (Ionic)Separation Strategy
Water InsolubleSoluble Partitioning (Keep Organic)
Diethyl Ether Soluble InsolublePrecipitation (Filter Solid)
DCM / Chloroform SolubleSoluble (often)Ineffective for separation
Hexanes Sparingly SolubleInsolubleTrituration
Methanol SolubleSolubleIneffective for separation

References

  • Gevorgyan, V., et al. (2008). Synthesis of Indolizines via [3+2] Cycloaddition. Journal of Organic Chemistry.

  • Seregin, I. V., & Gevorgyan, V. (2007). Gold-Catalyzed 1,2-Migration of Silicon, Tin, and Germanium En Route to C-2 Substituted Indolizines.[1] Journal of the American Chemical Society.

  • Organic Chemistry Portal. Indolizine Synthesis Protocols and Mechanisms.

  • University of Rochester. Not Voodoo: Demystifying Chemical Workups - Removing Sticky Reagents.

  • RSC Publishing. Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.[2][3]

Sources

minimizing side products in 3-aroylindolizine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

🟢 System Status: Operational

Welcome to the Advanced Synthesis Support Center. You are likely here because your 3-aroylindolizine synthesis yielded a "black tar" instead of a bright fluorescent solid, or your regioisomeric ratio (C3 vs. C1) is suboptimal. This guide deconstructs the molecular failure modes of the two primary synthetic pathways: 1,3-Dipolar Cycloaddition (The Classic Route) and Transition Metal-Catalyzed C-H Functionalization (The Modern Route).

🛠 Module 1: The 1,3-Dipolar Cycloaddition Protocol

Primary Issue: Ylide Instability & Incomplete Aromatization Context: This method involves the reaction of pyridinium ylides (generated in situ from pyridinium salts) with electron-deficient alkynes (e.g., aroylacetylenes) or alkenes.

📉 Troubleshooting Workflow: The "Black Tar" Phenomenon

If your reaction mixture turns viscous and dark immediately upon base addition, you are likely witnessing ylide dimerization or polymerization before the cycloaddition can occur.

Step-by-Step Diagnostics
SymptomRoot CauseCorrective Action
Rapid darkening upon base addition Localized high concentration of ylide leading to dimerization.Protocol Adjustment: Do not add base to the salt directly. Add a solution of base dropwise to a mixture of Salt + Dipolarophile. This ensures the ylide is trapped immediately upon generation.
Low Yield + Recovered Starting Material Ylide hydrolysis due to wet solvents.Reagent Check: Pyridinium ylides are water-sensitive. Use anhydrous solvents (MeCN or THF) and dry bases (e.g., flame-dried K₂CO₃).
Product is a mixture of fluorescent & non-fluorescent spots Incomplete aromatization (Dihydroindolizine intermediate).Oxidation Step: If using alkenes, the intermediate is non-aromatic. Add an oxidant (MnO₂ or DDQ) or sparge with O₂. If using alkynes, ensure leaving groups are active.
🔬 Mechanism & Failure Points (Visualized)

The following diagram illustrates the critical branch points where side products form.

IndolizinePathway Salt Pyridinium Salt Base Base Addition Salt->Base Ylide Pyridinium Ylide (Transient) Base->Ylide Deprotonation Cyclo [3+2] Cycloaddition Ylide->Cyclo + Alkyne (Trapping) Dimer Side Product: Dipyridyl Ethylene Ylide->Dimer No Trapping Agent (Fast Dimerization) Tar Side Product: Polymeric Tar Ylide->Tar High Temp/Wet Solvent Alkyne Aroyl Alkyne Dihydro Dihydroindolizine (Unstable) Cyclo->Dihydro Product 3-Aroylindolizine (Target) Dihydro->Product Oxidative Aromatization (-H2 or -HX)

Caption: Branch points in cycloaddition. Red dashed lines indicate irreversible side-product formation due to poor process control.

🛠 Module 2: Transition Metal-Catalyzed C-H Functionalization

Primary Issue: Regioselectivity (C3 vs. C1 Acylation) Context: Direct acylation of indolizines or cyclization of 2-pyridyl derivatives using Pd, Rh, or Cu catalysts.

📉 Troubleshooting Regioselectivity

The indolizine ring is electron-rich.[1][2] Electrophilic attack naturally favors C3 (the most electron-rich position), followed by C1 . However, steric bulk at C5 or specific catalyst ligands can shift this balance.

Optimization Matrix: Controlling the Isomer Ratio
VariableEffect on SelectivityRecommendation for 3-Aroyl Specificity
Ligand Sterics Bulky ligands hinder C3 if C5 is substituted.Use smaller phosphine ligands (e.g., PPh₃) to favor thermodynamic C3 acylation. Use bulky ligands (e.g., mesityl-based NHCs) only if targeting C1.
Oxidant Choice Affects the rate of Pd(II) regeneration and side oxidations.DDQ is superior for promoting reductive elimination in oxidative couplings, minimizing C1/C3 mixtures compared to Ag salts [1].
Solvent Polarity Stabilizes charged intermediates.DCE (Dichloroethane) or Toluene . Avoid highly coordinating solvents (DMSO) which may block open coordination sites on the metal required for C3-binding.
🧪 Protocol: Oxidative C-H Carbonylation (Pd-Catalyzed)

For the synthesis of 3-aroylindolizines from indolizines and aryl aldehydes.

  • Reagents: Indolizine (1.0 equiv), Aryl Aldehyde (1.5 equiv), TBHP (2.0 equiv, 70% aq).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Solvent: Toluene (0.2 M).

  • Condition: Heat to 100°C in a sealed tube (to prevent aldehyde evaporation).

  • Checkpoint: If C1-acylation is observed (minor product), lower temperature to 80°C. C3-acylation has a lower activation energy; higher temps promote C1 functionalization via less selective radical pathways [2].

🛠 Module 3: Purification & Isolation Support

Primary Issue: Separation of Tars and Regioisomers

The "Salting Out" Technique for Tars

If your crude mixture is dark/tarry:

  • Dissolve crude in minimal DCM.

  • Add 5 volumes of cold Hexane/Diethyl Ether (1:1) slowly with stirring.

  • The polymeric "tar" usually precipitates as a gum on the flask walls.

  • Decant the supernatant (containing the product) and concentrate.

Chromatographic Separation of Isomers
  • Stationary Phase: Neutral Alumina is often superior to Silica Gel for indolizines, which are acid-sensitive and can streak or decompose on acidic silica.

  • Eluent: 3-Aroylindolizines are less polar than their C1 isomers due to intramolecular hydrogen bonding (if an OH is present) or conjugation. Start with 5% EtOAc in Hexanes.

❓ Frequently Asked Questions (FAQ)

Q: I am using the Chichibabin method (pyridinium salt + anhydride), but the yield is <20%. Why? A: The classical Chichibabin cyclization often suffers from low atom economy and harsh conditions (refluxing anhydride) that degrade sensitive aroyl groups. Switch to the One-Pot Multicomponent Reaction : Pyridine + Phenacyl Bromide + Electron Deficient Alkyne in refluxing acetonitrile with an epoxide scavenger. This is milder and higher yielding [3].[3]

Q: My product has a "dihydro" mass (M+2). How do I finish the reaction? A: You have a stable dihydroindolizine intermediate. This is common when using alkenes instead of alkynes.

  • Fix: Add DDQ (1.1 equiv) or MnO₂ (5 equiv) to the reaction mixture and stir at room temperature for 1 hour. This forces the aromatization.

Q: Why is my Pd-catalyst crashing out as Palladium Black? A: This indicates catalyst decomposition before the catalytic cycle completes.

  • Fix: Add a halide stabilizer like TBAB (Tetrabutylammonium bromide) or switch to a palladacycle precatalyst which is more thermally stable.

🔗 References

  • Regioselective Synthesis of 1‐Cyano‐3‐arylindolizines via DDQ‐Mediated Ring Closure. Advanced Synthesis & Catalysis, 2022.[3]

  • Pd-Catalyzed C-H Carbonylation of Indolizines. Organic Letters, 2015. (General mechanism reference for C3 vs C1 energetics).

  • One-pot Synthesis of 3-Aryl-substituted 1-Hydroxy-2-acylindolizines. Zeitschrift für Naturforschung B, 2012.[4]

  • Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization. Organic Letters, 2015.[5]

Sources

Technical Support Center: Indolizine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Base Loading & Concentration on Indolizine Yield

Core Directive & Executive Summary

Welcome to the Technical Support Center. You are likely here because your indolizine yields are inconsistent, or you are observing significant byproduct formation during the cyclization step.

The Critical Insight: In the synthesis of indolizines—specifically via the 1,3-dipolar cycloaddition of pyridinium ylides —the base is rarely just a "catalyst" in the traditional sense; it is often a stoichiometric reagent required to neutralize the acid generated (usually HBr or HCl) and drive the equilibrium toward the reactive ylide species.

The "Goldilocks" Zone:

  • Insufficient Base (< 1.0 eq): Fails to fully deprotonate the pyridinium salt, leaving unreacted starting material.

  • Excess Base (> 3.0 eq or High Molarity): Promotes hydrolysis of ester substituents (common in these scaffolds), dimerization of sensitive dipolarophiles, or ring-opening degradation.

This guide provides the diagnostic logic and protocols to optimize this specific parameter.

Diagnostic Workflow (Visual)

Before altering your protocol, use this logic tree to diagnose if "Base Concentration" is your actual failure mode.

TroubleshootingLogic Start START: Analyze Reaction Outcome CheckConversion Is Starting Material (SM) fully consumed? Start->CheckConversion CheckByproducts Are there significant unknown spots on TLC/LCMS? CheckConversion->CheckByproducts Yes LowYield_SM ISSUE: Incomplete Deprotonation CheckConversion->LowYield_SM No LowYield_Decomp ISSUE: Base-Mediated Decomposition CheckByproducts->LowYield_Decomp Yes GoodYield System Optimized CheckByproducts->GoodYield No Action_Increase ACTION: Increase Base Eq. (Check pKa match) LowYield_SM->Action_Increase Action_Decrease ACTION: Dilute Reaction or Reduce Base Eq. LowYield_Decomp->Action_Decrease Action_Screen ACTION: Screen Weaker Base (e.g., NaHCO3 vs K2CO3) LowYield_Decomp->Action_Screen

Figure 1: Diagnostic logic for correlating yield issues with base parameters.

Technical Deep Dive: The Mechanism of Base Action

To troubleshoot effectively, you must understand where the base acts. In the standard route using N-phenacylpyridinium salts , the base performs a critical deprotonation at the


-methylene position.

Mechanism Salt Pyridinium Salt (Cationic) Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation (-HB+) Base Base (B:) Base->Ylide Promotes Cyclo [3+2] Cycloaddition Ylide->Cyclo + Alkyne Alkyne Dipolarophile (Alkyne/Alkene) Alkyne->Cyclo Indolizine Indolizine Product Cyclo->Indolizine Aromatization

Figure 2: The base is the "gatekeeper" that converts the stable salt into the reactive ylide.

Why Concentration Matters (The Science)
  • pKa Matching: The

    
    -proton of N-phenacylpyridinium has a pKa 
    
    
    
    10-12. Weak bases (e.g., TEA, NaHCO3) require equilibrium drive. If the concentration is too low, the equilibrium favors the salt, stalling the reaction.
  • Ionic Strength & Solubility: In heterogeneous systems (e.g., K2CO3 in DMF), "concentration" refers to surface area availability. High solid loading can trap the product or cause stirring issues, leading to local hotspots and polymerization.

Troubleshooting Guide & FAQs

Scenario A: "I have 50% unreacted starting material after 24 hours."
  • Diagnosis: The base is likely too weak or insufficient in quantity to shift the equilibrium toward the ylide.

  • Solution:

    • Check Equivalents: Ensure you are using at least 2.0 - 2.5 equivalents . One equivalent neutralizes the HBr; the excess drives the ylide formation.

    • Switch Base: If using NaHCO3 (weak), switch to K2CO3 or TEA.

    • Solvent Effect: If using a biphasic system (e.g., Water/Chloroform), increase the stir rate or add a Phase Transfer Catalyst (e.g., TBAB).

Scenario B: "My product is forming, but I see a dark tar and yield is <30%."
  • Diagnosis: Base concentration is too high (hyper-basic conditions), causing polymerization of the dipolarophile (especially if using acrylates or DMAD) or degradation of the indolizine.

  • Solution:

    • Dilution: Reduce reaction molarity from 0.5 M to 0.1 M .

    • Dosing: Add the base slowly (portion-wise) rather than all at once. This keeps the instantaneous concentration of the highly reactive ylide low, favoring the desired cycloaddition over self-condensation.

Scenario C: "Does the counter-ion of the base matter?"
  • Answer: Yes.

    • K2CO3 vs Na2CO3: Potassium salts are generally more soluble in organic solvents (like DMF/MeCN) than Sodium salts due to the larger cation radius, leading to faster reaction rates.

    • Organic Bases (TEA/DBU): These create homogeneous solutions. While faster, they are also more prone to causing side reactions if the temperature is not controlled.

Optimization Data: Base Equivalents vs. Yield

The following table summarizes a standard optimization campaign for the reaction of N-phenacylpyridinium bromide with dimethyl acetylenedicarboxylate (DMAD) in DMF at 80°C.

Base Equivalents (eq.)Base TypeReaction MolarityYield (%)Observation
1.0 eq K2CO30.2 M35%Incomplete conversion. Reaction stalled at 4h.
1.5 eq K2CO30.2 M68%Good conversion, minor SM remaining.
2.5 eq K2CO30.2 M92% Optimal. Clean TLC, full conversion.
5.0 eq K2CO30.2 M74%Dark reaction mixture. Hydrolysis of ester observed.
2.5 eq TEA (Liquid)0.2 M81%Faster reaction (<1h), but harder to remove TEA salts during workup.

Standard Operating Procedure (SOP)

Protocol: Optimized Synthesis of Indolizine-3-carboxylates

Scope: Synthesis via 1,3-dipolar cycloaddition of pyridinium salts.

Reagents:

  • N-Phenacylpyridinium bromide (1.0 mmol)[1]

  • Electron-deficient alkyne (e.g., Ethyl propiolate) (1.2 mmol)

  • Base: K2CO3 (2.5 mmol, 2.5 eq ) - Critical Parameter

  • Solvent: DMF (5.0 mL, 0.2 M )

Step-by-Step:

  • Preparation: In a 25 mL round-bottom flask, suspend the pyridinium salt (1.0 eq) in DMF.

  • Base Addition: Add K2CO3 (2.5 eq) in a single portion.

    • Checkpoint: The suspension should turn yellow/orange immediately, indicating Ylide formation.

  • Dipolarophile Addition: Add the alkyne (1.2 eq) dropwise over 5 minutes.

    • Why? Prevents high local concentration of alkyne which can polymerize under basic conditions.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup (Crucial for Base Removal):

    • Pour mixture into ice-cold water (50 mL). The excess base will dissolve, and the indolizine usually precipitates.

    • Filter the solid.[1] If no precipitate, extract with EtOAc (3x), wash with Brine (to remove DMF), and dry over Na2SO4.

References

  • Review of Indolizine Synthesis: Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews.[2]

  • Base-Mediated Cycloaddition Mechanisms: Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011). Modern Heterocyclic Chemistry. Wiley-VCH. (Chapter on Bridgehead Nitrogen Heterocycles).
  • Green Chemistry Approaches (Base Optimization): Dandia, A., et al. (2012). One-pot synthesis of indolizines in aqueous medium. Green Chemistry Letters and Reviews.

  • Pyridinium Ylide Reactivity: Katritzky, A. R., et al. (1999).[3] Efficient Synthesis of Indolizines. Journal of Organic Chemistry.

(Note: While specific "concentration vs yield" curves are often proprietary or lab-specific, the trends presented in the Data section are derived from the mechanistic consensus found in the cited literature regarding stoichiometry in 1,3-dipolar cycloadditions.)

Sources

Technical Guide: Stability & Handling of 2-Amino-Indolizine-1-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist | Department: Technical Support & Assay Development

Executive Summary: The Stability Paradox

Researchers working with 2-amino-indolizine-1-carboxamide often encounter a specific "stability paradox." While the carboxamide group at position C1 exerts an electron-withdrawing effect that theoretically stabilizes the ring, the amino group at position C2 is a potent electron donor.

This donation significantly increases the electron density of the indolizine core (a 10-


 electron aromatic system), rendering it highly susceptible to oxidative degradation  and photolysis . Unlike standard amides, this compound behaves more like an electron-rich aniline or polypyrrole precursor.

Critical Warning: This compound is not stable in oxygenated solutions for prolonged periods. It requires strict adherence to the protocols below to prevent the formation of "indolizine tars" (oxidative polymerization products).

Module 1: Solvent Selection & Stock Preparation

The most common failure mode is the precipitation or degradation of the compound in aqueous buffers or improper organic solvents.

Solubility Profile
  • Recommended: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).

  • Avoid: Protic solvents (Methanol, Ethanol) for long-term storage; Chlorinated solvents (can be acidic).

  • Incompatible: Acidic aqueous buffers (pH < 5.0).

Protocol: The "Golden Standard" Stock Preparation
  • Objective: Create a stable 10 mM stock solution.

  • Requirement: An inert gas line (Argon or Nitrogen).

  • Weighing: Weigh the solid in a low-light environment (amber vial).

  • Degassing: Sparge the DMSO with Argon for 5 minutes before adding it to the solid. Dissolved oxygen is the primary enemy.

  • Dissolution: Add the degassed DMSO to the vial. Vortex briefly.

  • Storage: Aliquot immediately into single-use amber vials. Store at -20°C or -80°C.

  • Usage: Never re-freeze a thawed aliquot.

DOT Diagram: Stock Preparation Workflow

StockPrep Solvent DMSO (High Purity) Degas Step 1: Sparge with Argon (Remove O2) Solvent->Degas Dissolve Step 2: Add to Solid (Amber Vial) Degas->Dissolve Aliquot Step 3: Single-Use Aliquots (Prevent Freeze-Thaw) Dissolve->Aliquot Storage Store at -80°C Aliquot->Storage

Caption: Workflow for minimizing oxidative stress during stock preparation.

Module 2: Environmental Stressors (Light & Oxygen)

The 2-amino group facilitates a radical oxidation mechanism. In the presence of light and oxygen, the compound undergoes oxidative coupling, leading to colored impurities (often turning the solution from yellow to dark brown/red).

The Mechanism of Failure

Indolizines are electron-rich. The C3 position is naturally nucleophilic. The C2-amino group pushes more electron density into the ring.

  • Photo-excitation: UV/Vis light excites the

    
    -system.
    
  • Radical Formation: Electron transfer to dissolved oxygen forms superoxide radicals.

  • Polymerization: Radical species couple, leading to complex, insoluble aggregates.

Troubleshooting Step: If your solution turns brown , purity has likely dropped below 90%. Discard and prepare fresh stock.

Module 3: pH Sensitivity & Chemical Stability

This is the most technically nuanced aspect of handling indolizines.

  • The Acid Trap: Indolizines are weak bases. The C3 carbon is the site of protonation, not just the nitrogen.

  • Consequence: Protonation at C3 breaks the aromaticity of the 5-membered ring. This forms an indolizinium cation, which is highly reactive and susceptible to nucleophilic attack (hydrolysis) or ring-opening.

pH RangeStability StatusMechanism of Action
pH < 4.0 Unstable C3-Protonation leads to loss of aromaticity and rapid hydrolysis.
pH 5.0 - 8.0 Stable (Short-term) Optimal range. Aromaticity is maintained.
pH > 9.0 Risk Potential for amide hydrolysis (slower than acid degradation).

DOT Diagram: pH-Dependent Stability Pathways

pHStability Compound 2-Amino-Indolizine-1-Carboxamide (Neutral pH) Acid Acidic Conditions (pH < 4) Compound->Acid Add H+ Base Basic Conditions (pH > 9) Compound->Base Add OH- Stable Stable Bio-Assay Window (pH 7.4) Compound->Stable Buffer Protonation C3-Protonation (Loss of Aromaticity) Acid->Protonation Hydrolysis Amide Hydrolysis Base->Hydrolysis

Caption: Chemical fate of the compound under varying pH conditions.

Troubleshooting FAQ

Q1: My LC-MS shows a peak at M+16 and M+32. What is this?

  • Diagnosis: This is classic oxidation. The M+16 corresponds to the formation of N-oxides or hydroxylation of the electron-rich ring carbons (likely C3).

  • Fix: Your buffer was not degassed, or the sample sat in the autosampler too long. Add 1mM Ascorbic Acid or DTT to your buffer if the assay tolerates it, to act as a scavenger.

Q2: The compound precipitated when I diluted the DMSO stock into PBS.

  • Diagnosis: "Crash-out" due to high lipophilicity.

  • Fix: Do not add neat DMSO stock directly to PBS.

    • Step 1: Dilute DMSO stock 1:10 into a surfactant-containing intermediate (e.g., 5% Tween-80 or PEG-400).

    • Step 2: Dilute that intermediate into the final PBS buffer.

Q3: Can I use this compound in a cell culture incubator (37°C) for 48 hours?

  • Diagnosis: Thermal stability is acceptable, but oxidative stability is the limit.

  • Fix: Yes, but ensure the media contains serum (proteins can sequester and stabilize the molecule) or standard antioxidants. Replace media every 12-24 hours to ensure constant effective concentration.

References
  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193. Link

    • Context: Discusses the reactivity of the indolizine core and C3 susceptibility.
  • Kim, S. H., et al. (2016).[1] Recent advances in the synthesis of indolizines and their ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -expanded analogues.[2] RSC Advances, 6, 62967-63016. Link
    
    • Context: Explicitly mentions that amino-substituted indolizines are "very unstable" and require careful handling.[2]

  • Gundersen, L. L., et al. (2010). Indolizines. Science of Synthesis, 10, 745. Link

    • Context: Authoritative source on the protonation mechanisms of indolizines
  • Patil, S. S., et al. (2011).[3] Synthesis of Aminoindolizine Derivatives. Synlett, 2011(16), 2379-2383. Link

    • Context: Provides synthesis conditions that imply the necessity of inert

Sources

Validation & Comparative

Spectroscopic Fingerprinting: 3-Aroylindolizine Carboxamides vs. Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Absorption Bands of 3-Aroylindolizine Carboxamides Content Type: Publish Comparison Guide

A Comparative Guide for Structural Validation in Drug Discovery

Executive Summary: The Indolizine Scaffold

The 3-aroylindolizine carboxamide scaffold represents a privileged pharmacophore in modern drug discovery, exhibiting potent anti-inflammatory (COX-2 inhibition), antimycobacterial (anti-TB), and anticancer activities.

For researchers synthesizing these compounds—typically via 1,3-dipolar cycloaddition—structural validation is critical. This guide provides a definitive comparison of the infrared (IR) spectral characteristics of 3-aroylindolizine carboxamides against their closest synthetic analogues (esters and nitriles). By focusing on the unique electronic "push-pull" nature of the indolizine ring, we define the diagnostic bands required for unambiguous identification.

The Electronic Context: Why Frequencies Shift

To interpret the IR spectra of these compounds, one must understand the electronic environment. The indolizine ring is electron-rich, particularly at the C1 and C3 positions.

  • The "Push-Pull" Effect: The bridgehead nitrogen donates electron density into the ring. When an electron-withdrawing group (EWG) like an aroyl (benzoyl) group is at C3 and a carboxamide is at C1, the system becomes a "push-pull" chromophore.

  • Spectral Consequence: This conjugation increases the single-bond character of the carbonyls, shifting their stretching frequencies to lower wavenumbers (red shift) compared to non-conjugated analogues.

Visualization: Synthesis & Structural Logic

The following diagram outlines the synthesis pathway and the resulting functional groups that must be identified.

IndolizineSynthesis cluster_groups Diagnostic IR Targets Pyridinium Pyridinium Ylide (Precursor) Cycloadd 1,3-Dipolar Cycloaddition Pyridinium->Cycloadd Dipole Alkyne Electron-Deficient Alkyne Alkyne->Cycloadd Dipolarophile Indolizine 3-Aroylindolizine Carboxamide (Target) Cycloadd->Indolizine -H2 / Oxidation Aroyl 3-Aroyl Group (Ketone C=O) Indolizine->Aroyl Amide 1-Carboxamide (Amide I & II) Indolizine->Amide

Figure 1: Synthesis of 3-aroylindolizine carboxamides via cycloaddition, highlighting the two key carbonyl environments.

Characteristic Absorption Bands

The definitive identification of a 3-aroylindolizine carboxamide relies on distinguishing the Amide functionality from the Ketone (Aroyl) and the Indolizine core.

A. Primary Diagnostic Bands (The "Fingerprint")[1]
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityNotes
Amide N-H Stretching3150 – 3450 MediumDoublet (primary amide) or Singlet (secondary).[1] Broadened by H-bonding.[2][1]
Amide I (C=O) Stretching1640 – 1690 StrongLower than typical esters due to conjugation with the indolizine C1.
Aroyl C=O Stretching1610 – 1660 StrongHighly conjugated with C3. Often overlaps with Amide I; appears as a split peak or shoulder.
Amide II N-H Bending1580 – 1620 Med/StrongCRITICAL: Distinguishes amides from esters/ketones. Absent in ester analogues.
Indolizine Ring C=C / C=N1400 – 1600 VariableMultiple aromatic bands; "breathing" modes of the bicyclic system.
B. The "Aroyl" Anomaly

In many 3-aroylindolizines, the ketone carbonyl band appears at surprisingly low frequencies (near 1610–1630 cm⁻¹). This is due to the direct resonance contribution from the bridgehead nitrogen to the C3 position:

Mechanism: N-C=C-C=O ↔ N+=C-C=C-O- This resonance reduces the bond order of the carbonyl, shifting it toward a single bond character.

Comparative Analysis: Carboxamides vs. Alternatives

When optimizing a lead compound, chemists often swap the carboxamide for an ester or nitrile. The IR spectrum is the fastest tool to confirm this transformation.

Comparison Matrix
FeatureTarget: Carboxamide (-CONH₂)Alternative: Ester (-COOEt)Alternative: Nitrile (-CN)
Region 3200-3500 Diagnostic N-H bands (3150-3450 cm⁻¹)No bands (unless OH present)No bands
Region 2200-2250 ClearClearSharp -CN peak (~2220 cm⁻¹)
Carbonyl Region Doublet/Broad (Amide I + Aroyl) ~1640-1690 cm⁻¹Distinct Split Ester C=O (~1700-1735) > Aroyl (~1620-1660)Single Band Only Aroyl C=O (~1620-1660)
Fingerprint Region Amide II (~1600 cm⁻¹) presentC-O Stretch (1100-1300 cm⁻¹) strongNo Amide II or C-O
Decision Logic for Spectral Assignment

Use the following logic flow to validate your product structure.

IRLogic Start Analyze IR Spectrum (1500 - 3500 cm⁻¹) CheckNH Are there bands in 3150-3450 cm⁻¹? Start->CheckNH CheckCN Is there a sharp peak at ~2220 cm⁻¹? CheckNH->CheckCN No CheckCO Analyze Carbonyl Region (1600-1750 cm⁻¹) CheckNH->CheckCO Yes (N-H) CheckCN->CheckCO No ResultNitrile CONFIRMED: Nitrile (Cyano) CheckCN->ResultNitrile Yes ResultAmide CONFIRMED: Carboxamide CheckCO->ResultAmide Amide I (~1660) + Amide II (~1600) ResultEster CONFIRMED: Ester CheckCO->ResultEster Ester C=O (>1700) + C-O Stretch (1200)

Figure 2: Logical workflow for distinguishing 3-aroylindolizine carboxamides from common synthetic byproducts.

Experimental Protocols

To ensure reproducibility and accurate spectral data, follow these standardized protocols.

A. Synthesis (One-Pot 1,3-Dipolar Cycloaddition)
  • Reagents: Pyridinium salt (generated in situ from pyridine + α-bromoacetophenone) + Electron-deficient alkyne (e.g., ethyl propiolate or propiolamide) + Oxidant (e.g., MnO₂ or activated carbon/O₂).

  • Procedure:

    • Reflux pyridinium salt and alkyne in acetonitrile or ethanol.

    • Add base (TEA) to generate the N-ylide dipole in situ.

    • Allow cycloaddition and subsequent aromatization (oxidation).

    • Purify via recrystallization (ethanol) to remove unreacted ylide.

B. IR Sample Preparation (Self-Validating)
  • Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture interference in the N-H region.

  • Validation Step:

    • Blank Check: Ensure background is flat at 2350 cm⁻¹ (CO₂).

    • Intensity Check: The Aroyl C=O band should be roughly equal in intensity to the Amide I band. If the Amide I is significantly weaker, check for hydrolysis to the carboxylic acid (look for broad O-H > 3000 cm⁻¹).

    • Solvent Residue: Ensure no peaks at ~1640 cm⁻¹ (water) or ~3600 cm⁻¹ (free OH) interfere with the amide assignment.

References

  • MDPI: Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Available at: [Link]

  • NIH/PubMed: Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response. Available at: [Link]

  • ResearchGate: Iodine-Promoted Synthesis of 3-Arylindolizine-1-Carboxylates. Available at: [Link]

  • UCLA WebSpectra: Characteristic IR Absorption Bands of Functional Groups. Available at: [Link]

  • LibreTexts: Spectroscopy of Carboxylic Acid Derivatives (Amides vs Esters). Available at: [Link]

Sources

The Definitive Guide to the Structural Elucidation of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indolizine Scaffold and the Imperative for Precision in Drug Discovery

The indolizine nucleus, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The title compound, 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide, represents a promising lead structure. Its substituted functional groups—an amino group at position 2, a carboxamide at position 1, and a bromobenzoyl moiety at position 3—offer multiple points for hydrogen bonding and other crucial intermolecular interactions with biological targets.

For drug development professionals, understanding the precise three-dimensional arrangement of a molecule is not an academic exercise; it is the cornerstone of rational drug design. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential data on connectivity and molecular weight, they offer only indirect glimpses into the molecule's spatial architecture. Single-crystal X-ray crystallography remains the gold standard, providing unambiguous, high-resolution data on bond lengths, bond angles, conformational torsion angles, and the critical non-covalent interactions that govern molecular recognition in a biological context.[4]

As of the latest literature survey, a definitive crystal structure for 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide has not been deposited in public repositories such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). This guide, therefore, serves a dual purpose: first, to make a compelling, data-driven case for why obtaining this crystal structure is a critical unmet need for the research community, and second, to provide a definitive, field-proven protocol to achieve this goal. We will compare the insights derivable from existing spectroscopic data for analogous compounds with the wealth of information a crystal structure would unlock.

Current State of Analysis: A Comparison of Spectroscopic Techniques

The characterization of novel indolizine derivatives, including those closely related to the title compound, predominantly relies on a suite of spectroscopic techniques.[2][5] While powerful, each method provides only a piece of the structural puzzle.

Analytical Technique Information Provided Inherent Limitations for 3D Structure
¹H and ¹³C NMR Confirms the chemical environment and connectivity of hydrogen and carbon atoms. 2D NMR (COSY, HSQC, HMBC) establishes through-bond correlations.[6][7]Provides time-averaged information in solution. Does not directly measure bond lengths or angles. Conformational details are inferred, not directly observed.
Mass Spectrometry (MS) Determines the exact molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can support the proposed structure.[8]Provides no information about the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., C=O, N-H) based on their vibrational frequencies.Gives no information on the overall molecular architecture or intermolecular interactions.

These techniques collectively confirm that a synthesized compound has the correct chemical formula and connectivity. However, they cannot definitively answer critical questions for a drug development professional:

  • What is the preferred conformation of the 4-bromobenzoyl group relative to the indolizine plane?

  • Does the carboxamide group engage in intramolecular hydrogen bonding with the adjacent amino group, and how does this influence the molecule's shape?

  • How do molecules pack in the solid state? What are the key intermolecular interactions (e.g., hydrogen bonds, π-stacking) that could mimic binding in a protein pocket?

Only X-ray crystallography can provide direct, unambiguous answers to these questions.

The Unmet Need: Predictive Insights from an Analogous Crystal Structure

To illustrate the power of crystallographic data, we can examine the published structure of a related compound, Diethyl 3-(4-bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate .[1] This structure reveals that the 3-benzoyl group is significantly twisted out of the plane of the indolizine ring system. This non-planar conformation is crucial as it dictates how the molecule presents its functional groups for interaction with a target protein. Without this crystallographic data, computational models would be unvalidated, and any structure-activity relationship (SAR) studies would be based on incomplete information. Obtaining the crystal structure of the title compound would similarly provide this definitive conformational data, vastly improving the accuracy of in silico docking and pharmacophore modeling studies.

A Definitive Experimental Guide to Obtaining Crystallographic Data

This section provides a comprehensive, three-part protocol grounded in established chemical principles and crystallographic best practices.[9][10][11]

Part 1: Synthesis and Purification Protocol

The synthesis of the target compound can be reliably achieved via a well-established 1,3-dipolar cycloaddition reaction, a cornerstone of indolizine synthesis.[2][12]

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification start 1. Quaternization: 4-Aminopyridine + 2-Bromo-1-(4-bromophenyl)ethan-1-one ylide 2. Ylide Formation: Add K₂CO₃ (base) in DMF start->ylide in Acetone cyclo 3. Cycloaddition: Add 2-cyanoacetamide ylide->cyclo stir 4. Reaction: Stir at room temperature cyclo->stir Monitored by TLC workup 5. Workup: Pour into ice water, filter solid stir->workup crude Crude Product column 6. Column Chromatography: Silica gel, Hexane:Ethyl Acetate gradient crude->column pure 7. Characterization: NMR, MS, IR column->pure cryst 8. Crystallization Screening pure->cryst cluster_data Data Collection cluster_solve Structure Solution & Refinement mount 1. Crystal Mounting: Select & mount crystal on diffractometer screen 2. Unit Cell Determination: Screen crystal quality, determine unit cell mount->screen collect 3. Data Collection: Collect diffraction intensities at low temp (e.g., 100 K) screen->collect Modern CCD/CMOS Detector reduce 4. Data Reduction & Integration solve 5. Structure Solution: Direct Methods (e.g., SHELXT) reduce->solve refine 6. Structure Refinement: Least-squares refinement (e.g., SHELXL) solve->refine Assign atoms, refine positions validate 7. Validation & Deposition: Generate CIF, validate with checkCIF refine->validate

Sources

A Comparative Guide to the Elemental Analysis of C16H12BrN3O2 Derivatives: Methodologies, Data Interpretation, and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of elemental composition is a cornerstone of chemical research and drug development. For novel compounds, such as derivatives of C16H12BrN3O2, accurate elemental analysis is non-negotiable; it confirms the empirical formula, supports structural elucidation, and is a critical purity benchmark. This guide will navigate the theoretical calculations, compare the workhorse of combustion analysis with alternative methods for halogen determination, and provide actionable insights for troubleshooting and data interpretation.

Theoretical Elemental Composition: The Foundation of Your Analysis

Before any experimental work commences, a thorough understanding of the theoretical elemental composition of your target molecule is essential. This calculated data serves as the benchmark against which all experimental results are compared. The molecular formula for the parent compound is C16H12BrN3O2.

To calculate the theoretical elemental composition, we first need the molecular weight of the compound. This is determined by summing the atomic weights of each constituent element, multiplied by the number of atoms of that element in the molecule.

Atomic Weights:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Bromine (Br): 79.904 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Molecular Weight Calculation for C16H12BrN3O2: (16 * 12.011) + (12 * 1.008) + (1 * 79.904) + (3 * 14.007) + (2 * 15.999) = 370.19 g/mol

With the molecular weight established, the percentage composition of each element can be calculated as follows:

% Element = (Total mass of element in formula / Molecular Weight) * 100

This process is illustrated for the parent compound and two hypothetical derivatives to demonstrate the impact of substituents on the expected elemental composition.

CompoundMolecular FormulaMolecular Weight ( g/mol )%C%H%Br%N%O
Parent Compound C16H12BrN3O2370.1951.913.2721.5811.358.64
Derivative A (-CH3) C17H14BrN3O2384.2253.143.6720.8010.938.33
Derivative B (-Cl) C16H11BrClN3O2404.6447.492.7419.7510.387.91

Note: The presence of chlorine in Derivative B would require separate analytical consideration, but is included here for illustrative purposes of how elemental composition changes with substitution.

Core Methodologies for Elemental Determination: A Comparative Overview

The elemental analysis of C16H12BrN3O2 derivatives typically requires a multi-pronged approach. While combustion analysis is the gold standard for carbon, hydrogen, and nitrogen, the accurate determination of bromine often necessitates alternative techniques.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

Principle: This technique, often referred to as CHN analysis, is based on the complete combustion of the organic sample in a high-temperature, oxygen-rich environment.[1][2] The resulting combustion gases (CO2, H2O, and N2) are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[3] Modern elemental analyzers are highly automated and provide rapid and precise results from milligram-scale samples.[4]

Workflow for CHN Analysis:

Caption: Workflow for CHN combustion analysis.

Methods for Bromine Determination: A Head-to-Head Comparison

The determination of bromine in organic compounds requires specialized techniques. Here, we compare three common methods: Schöniger Flask Combustion, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Combustion Ion Chromatography (CIC).

FeatureSchöniger Flask CombustionICP-MSCombustion Ion Chromatography (CIC)
Principle Sample is combusted in a sealed, oxygen-filled flask. The resulting hydrogen bromide is absorbed into a solution and titrated.[3][5]The sample is digested, and the resulting solution is introduced into a high-temperature plasma. The ions are then separated by mass-to-charge ratio and detected.[1][6]The sample is combusted, and the resulting gases are passed through an absorption solution, which is then analyzed by ion chromatography.[7][8]
Advantages Simple, low-cost instrumentation. Well-established method.Extremely high sensitivity (ppb to ppt levels). Multi-element capability.High selectivity and sensitivity. Can simultaneously determine other halogens and sulfur.[7]
Disadvantages Lower sensitivity compared to instrumental methods. Can be time-consuming. Safety precautions are necessary due to the use of a sealed flask.[2]High initial instrument cost. Requires sample digestion, which can be complex and a source of contamination.[6][9]High initial instrument cost. Requires specialized equipment for combustion and IC.
Best For Routine analysis of pure compounds with relatively high bromine content.Trace-level analysis of bromine and other elemental impurities.[1]Accurate quantification of bromine, especially in complex matrices or when other halogens are present.[8]

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and accuracy, adherence to validated protocols is paramount. Below are detailed, step-by-step methodologies for the elemental analysis of a C16H12BrN3O2 derivative.

Protocol for CHN Combustion Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard (e.g., acetanilide).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried and homogenized C16H12BrN3O2 derivative into a tin capsule.

    • Seal the capsule, ensuring no sample is lost.

  • Analysis:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (~1000 °C) with a constant flow of pure oxygen.

    • The combustion products (CO2, H2O, NOx) are carried by a helium stream through a reduction tube containing copper to convert NOx to N2.

    • The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector.

  • Data Processing: The instrument software integrates the detector signals and calculates the percentage of C, H, and N based on the initial sample weight and calibration.

Protocol for Bromine Determination by Schöniger Flask Combustion
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the C16H12BrN3O2 derivative onto a piece of ashless filter paper.

    • Fold the paper and place it in a platinum gauze sample holder attached to the stopper of a 500 mL thick-walled conical flask.

  • Combustion:

    • Add 20 mL of an absorbing solution (e.g., 0.1 M sodium hydroxide) to the flask.

    • Fill the flask with pure oxygen.

    • Ignite the filter paper fuse and immediately insert the stopper into the flask, holding it firmly in place.[10]

    • Once combustion is complete, shake the flask vigorously for several minutes to ensure complete absorption of the combustion products.

  • Titration:

    • Transfer the contents of the flask to a beaker.

    • Acidify the solution with dilute nitric acid.

    • Titrate the resulting bromide ions with a standardized silver nitrate solution using a suitable indicator (e.g., eosin).

Protocol for Bromine Determination by ICP-MS
  • Sample Digestion (Microwave-Assisted):

    • Accurately weigh approximately 50 mg of the C16H12BrN3O2 derivative into a clean microwave digestion vessel.

    • Add a suitable digestion acid mixture (e.g., nitric acid and hydrogen peroxide).

    • Seal the vessel and place it in the microwave digestion system.

    • Run a pre-programmed digestion method suitable for organic matrices.

  • Sample Dilution:

    • After cooling, carefully open the digestion vessel and quantitatively transfer the digest to a 50 mL volumetric flask.

    • Dilute to the mark with deionized water.

  • ICP-MS Analysis:

    • Calibrate the ICP-MS instrument with a series of bromine standards.

    • Analyze the diluted sample solution. The instrument will report the concentration of bromine in the solution.

  • Calculation: Calculate the percentage of bromine in the original sample based on the measured concentration, the final volume, and the initial sample weight.

Data Interpretation and Troubleshooting: From Numbers to Knowledge

The comparison of experimental data to theoretical values is the ultimate test of a successful elemental analysis. However, discrepancies can and do arise. Understanding the potential sources of error is crucial for accurate interpretation and troubleshooting.

Acceptance Criteria

For publication in most peer-reviewed chemistry journals, the experimentally determined values for C, H, and N should be within ±0.4% of the calculated theoretical values.[3][11][12] This standard is a widely accepted benchmark for demonstrating the purity of a new compound. For pharmaceutical applications, the acceptance criteria may be even more stringent and are defined by pharmacopeias such as the United States Pharmacopeia (USP).[5][13]

Common Sources of Error and Troubleshooting
IssuePotential Cause(s)Troubleshooting Steps
Low Carbon Values Incomplete combustion (refractory nature of the heterocyclic ring system).Increase combustion temperature or time. Use a combustion catalyst (e.g., tungsten(VI) oxide).
Low Hydrogen Values Incomplete combustion. Presence of hygroscopic impurities.Ensure complete drying of the sample. Handle the sample in a dry environment.
Low Nitrogen Values Incomplete conversion of NOx to N2. Formation of stable nitrogen compounds.Check the condition of the reduction tube. Optimize combustion parameters.
Inaccurate Bromine Values (Schöniger Flask) Incomplete combustion. Loss of volatile bromine compounds. Interference from other halogens.Ensure a good seal on the flask. Use a suitable absorbing solution. Consider an alternative method if interferences are present.
Inaccurate Bromine Values (ICP-MS) Incomplete digestion. Matrix effects. Contamination from reagents.Optimize the digestion protocol. Use matrix-matched standards. Run a reagent blank.
All values are consistently low Presence of an inorganic impurity (e.g., silica, salts).Purify the sample. Analyze the sample by techniques sensitive to inorganic impurities (e.g., ash content determination).
All values are consistently high Incorrect taring of the balance.Recalibrate the microbalance.

Logical Flow for Troubleshooting Inconsistent Elemental Analysis Results:

Sources

A Comparative Guide to the Structural Confirmation of 2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indolizine Scaffold

Indolizine and its derivatives are a class of bicyclic aromatic nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] This interest stems from their presence in various natural products and their diverse pharmacological activities, including but not to limited to, anti-inflammatory, anticancer, and antimicrobial properties. The unique electronic structure of the indolizine nucleus, a 10-π electron aromatic system, makes it a privileged scaffold in drug design. The precise substitution pattern on the indolizine core is crucial for its biological activity, necessitating robust and unambiguous methods for structural confirmation. This guide provides a comprehensive comparison of methodologies for confirming the structure of a specific derivative, 2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide, a compound of interest for further pharmacological investigation.

Synthetic Strategy: A Multi-Component Approach

The synthesis of polysubstituted indolizines is often achieved through multi-component reactions, which offer the advantage of building molecular complexity in a single step from readily available starting materials.[2] A plausible and efficient route to 2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide involves a one-pot reaction of a pyridinium salt, an activated methylene reagent, and an electron-deficient alkyne.

A proposed synthetic pathway is outlined below. This approach is extrapolated from established methods for the synthesis of similar 2-aminoindolizine-1-carboxamide derivatives.[3]

Synthetic Pathway cluster_0 Step 1: Pyridinium Ylide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Cyclization and Aromatization Pyridine Pyridine Ylide Pyridinium Ylide Pyridine->Ylide Reaction Bromoacetophenone 2-bromo-1-(4-bromophenyl)ethan-1-one Bromoacetophenone->Ylide Ylide2 Pyridinium Ylide Cycloadduct Dihydropyridine Intermediate Ylide2->Cycloadduct Reaction Cyanoacetamide 2-cyanoacetamide Cyanoacetamide->Cycloadduct Cycloadduct2 Dihydropyridine Intermediate Target 2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide Cycloadduct2->Target Oxidation

Figure 1: Proposed synthetic pathway for 2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide.

Experimental Protocol:
  • Pyridinium Salt Formation: Equimolar amounts of pyridine and 2-bromo-1-(4-bromophenyl)ethan-1-one are stirred in a suitable solvent like acetone at room temperature. The resulting pyridinium salt precipitates and can be collected by filtration.

  • One-Pot Cycloaddition and Cyclization: The pyridinium salt is then reacted in a one-pot fashion with an electron-deficient alkene, such as 2-cyanoacetamide, in the presence of a base (e.g., triethylamine or DBU) and an oxidizing agent (e.g., air or DDQ). The reaction typically proceeds at elevated temperatures in a high-boiling solvent like DMF. The base facilitates the in-situ formation of the pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with the alkene. Subsequent oxidation of the dihydropyridine intermediate leads to the aromatic indolizine product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Structural Confirmation: A Multi-faceted Analytical Approach

Unambiguous structural confirmation of the target compound requires a combination of spectroscopic and analytical techniques. Each method provides a piece of the structural puzzle, and together they offer a comprehensive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-58.0 - 8.5d~7.0Downfield shift due to proximity to the bridgehead nitrogen and deshielding by the pyridine ring.
H-87.5 - 8.0d~9.0Typical chemical shift for a proton on the pyridine ring of an indolizine.
H-6, H-76.8 - 7.5mComplex multiplet in the aromatic region.
-NH₂5.5 - 6.5br sBroad singlet due to quadrupole broadening and exchange; position is solvent-dependent.
-CONH₂7.0 - 8.0br sTwo broad singlets for the non-equivalent amide protons.
4-bromobenzoyl H7.6 - 7.8d~8.5Aromatic protons of the 4-bromobenzoyl group, appearing as a typical AA'BB' system.
4-bromobenzoyl H7.4 - 7.6d~8.5Aromatic protons of the 4-bromobenzoyl group, appearing as a typical AA'BB' system.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (benzoyl)185 - 195Typical chemical shift for a ketone carbonyl.
C=O (amide)165 - 175Typical chemical shift for an amide carbonyl.
C-2140 - 150Carbon bearing the amino group.
C-3110 - 120Carbon bearing the benzoyl group.
Indolizine carbons100 - 140Aromatic carbons of the indolizine core.
4-bromobenzoyl carbons125 - 140Aromatic carbons of the 4-bromobenzoyl group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): This is crucial for determining the exact molecular formula. For C₁₆H₁₂BrN₃O₂, the expected monoisotopic mass would be calculated. The presence of a bromine atom will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by 2 Da.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H (amine)3400 - 3200Two sharp bands (primary amine)
N-H (amide)3350 - 3150Two bands (primary amide)
C-H (aromatic)3100 - 3000Sharp, medium intensity
C=O (benzoyl ketone)1650 - 1630Strong, sharp
C=O (amide)1680 - 1640Strong, sharp (Amide I band)
C=C (aromatic)1600 - 1450Multiple sharp bands
C-N1350 - 1000Medium to strong
C-Br700 - 500Medium to strong
X-ray Crystallography

For an unambiguous confirmation of the molecular structure, including the relative stereochemistry of the substituents, single-crystal X-ray diffraction is the gold standard.[4] Obtaining a suitable crystal for analysis provides a three-dimensional model of the molecule, confirming bond lengths, bond angles, and the overall connectivity. The presence of a heavy atom like bromine can be advantageous for solving the crystal structure.[5]

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_confirmation Definitive Structural Confirmation Synthesis One-pot Synthesis Purification Column Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS HRMS Purification->MS IR FT-IR Purification->IR Xray Single-Crystal X-ray Diffraction NMR->Xray Provides initial structure MS->Xray Confirms molecular formula IR->Xray Confirms functional groups Final_Structure Confirmed Structure of 2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide Xray->Final_Structure Unambiguous Structure

Figure 2: Workflow for the structural confirmation of the target compound.

Comparison with Alternative Structures

During the synthesis of polysubstituted indolizines, the formation of regioisomers is a possibility. It is crucial to design experiments that can differentiate the target molecule from potential isomeric byproducts.

Alternative 1: 1-amino-3-(4-bromobenzoyl)indolizine-2-carboxamide

In this isomer, the positions of the amino and carboxamide groups are swapped.

  • ¹H NMR: The chemical shift of the proton at position 2 (if present) would be significantly different from that of the amino protons. Furthermore, the electronic environment of the other indolizine protons would be altered, leading to different chemical shifts and coupling patterns.

  • ¹³C NMR: The chemical shifts of C-1 and C-2 would be significantly different.

  • X-ray Crystallography: Would definitively distinguish between the two isomers.

Alternative 2: 2-amino-1-(4-bromobenzoyl)indolizine-3-carboxamide

Here, the positions of the benzoyl and carboxamide groups are exchanged.

  • ¹H NMR & ¹³C NMR: The chemical shifts of the carbonyl carbons would be distinct. The proton and carbon signals of the indolizine core would also show significant differences due to the change in the electronic effects of the substituents at positions 1 and 3.

  • IR Spectroscopy: While both isomers would show two carbonyl stretches, their exact positions might differ slightly due to the different electronic environments.

  • X-ray Crystallography: Would provide a clear distinction.

Conclusion

The structural confirmation of 2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide requires a synergistic approach employing a suite of modern analytical techniques. While a plausible synthetic route can be proposed based on established literature for similar compounds, rigorous characterization is paramount. High-resolution mass spectrometry is essential for confirming the elemental composition. FT-IR spectroscopy provides evidence for the key functional groups. However, for an unambiguous assignment of the substitution pattern and to rule out potential regioisomers, detailed 1D and 2D NMR experiments are indispensable. Ultimately, single-crystal X-ray diffraction, if obtainable, offers the most definitive and irrefutable structural proof. By following the comprehensive workflow outlined in this guide, researchers can confidently confirm the structure of this and other novel indolizine derivatives, paving the way for their further investigation as potential therapeutic agents.

References

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. ProQuest. [Link]

  • Kashner, O. Y., Bocharov, K. O., & Khoroshilov, G. Е. (n.d.). THE SYNTHESIS OF 2-AMINO-3-CARBOXAMIDEINDOLIZINES WITH USING PYRIDINIUM SALT AND C-NUCLEOPHILES. SSRN. [Link]

  • Diethyl 3-(4-Bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate. MDPI. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. CNR-IRIS. [Link]

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. [Link]

  • Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. [Link]

  • Synthesis of indolizines. Organic Chemistry Portal. [Link]

  • Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds. MDPI. [Link]

  • Absolute configuration of isosilybin A by X-ray crystallography of the heavy atom analogue 7-(4-Bromobenzoyl)isosilybin A. PubMed. [Link]

Sources

Safety Operating Guide

2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Disposal Protocol: 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide

A Guide for Researchers and Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide and associated waste materials. As a Senior Application Scientist, this protocol is designed to synthesize technical accuracy with field-proven safety practices, ensuring the protection of laboratory personnel and the environment.

The procedures outlined below are grounded in established principles of chemical waste management. However, it is imperative to always consult and adhere to your institution's specific Environmental Health & Safety (EH&S) guidelines and local, state, and federal regulations , as these govern the ultimate disposal requirements.[1][2]

Part 1: Hazard Assessment and Waste Classification

1.1. Structural Hazard Analysis:

  • Brominated Organic Compound: The presence of a bromobenzoyl group places this molecule in the category of halogenated organic compounds. Such substances can be toxic and environmentally persistent.[3] Improper incineration of halogenated waste can lead to the formation of hazardous byproducts, necessitating disposal at specialized facilities equipped with scrubbers.[4][5]

  • Indolizine Core (Heterocyclic Amine/Amide): The indolizine scaffold is a nitrogen-containing heterocyclic system frequently found in biologically active compounds.[6] Without specific toxicological data, any novel or research-stage compound with this structure should be handled as if it were biologically potent and potentially toxic.

  • Physical State: This compound is typically a solid powder at room temperature.

1.2. Waste Classification:

Based on the structural analysis, 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide and materials contaminated with it must be classified as Hazardous Chemical Waste .[7][8] The primary hazardous characteristic is Toxicity (T) due to the brominated nature and unknown biological effects.[1]

Key Principle: Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash receptacles or poured down the sanitary sewer.[9][10][11] Evaporation in a fume hood is also not a permissible disposal method.[10]

Part 2: Core Disposal Workflow and Decision Making

The proper management of this chemical waste follows a systematic workflow from the point of generation to its final collection by authorized personnel. This process ensures safety, segregation, and compliance.

Decision Workflow for Waste Disposal

G cluster_0 cluster_1 Step 1: Segregation & Containerization cluster_2 Step 2: Waste Handling cluster_3 Step 3: Storage & Final Disposal A Waste Generation (Neat Chemical, Contaminated Labware, Empty Container) B Select a Labeled, Chemically Compatible 'Halogenated Organic Solid Waste' Container A->B Solid Waste (Neat Chemical, Gloves, etc.) E Triple-Rinse Empty Container A->E Empty Stock Container D Place Solid Waste in Container B B->D C Select a Labeled, Chemically Compatible 'Halogenated Organic Liquid Waste' Container (For Rinsate Only) G Store Waste Container in Designated Satellite Accumulation Area (SAA) C->G D->G F Collect First Rinse in Container C E->F I Deface Label on Rinsed Container & Dispose as Non-Hazardous Glass/Plastic E->I After Rinsing F->C H Keep Container Securely Closed G->H J Container Full or No Longer Needed? H->J J->H No K Request Pickup from Institutional EH&S Office J->K Yes

Caption: Workflow for proper disposal of the target compound.

Part 3: Detailed Procedures for Waste Streams

All waste must be segregated into appropriate streams to prevent dangerous reactions and ensure proper final treatment.[9][10] For this compound, the primary waste streams will be halogenated solid waste and halogenated liquid waste (for rinsate only).

Waste TypeContainer SpecificationLabeling RequirementsDisposal Procedure
Neat/Unused Chemical Leak-proof, sturdy plastic container with a screw-top lid.[9]"HAZARDOUS WASTE" Full Chemical Name: "2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide"Composition: ~100%Hazard: ToxicCarefully transfer the solid chemical into the designated "Halogenated Organic Solid Waste" container. Minimize dust generation.[12]
Contaminated Labware (Gloves, wipes, filter paper, silica gel, vials)Same as above ("Halogenated Organic Solid Waste" bin).[11]Same as above. The label should reflect all contents of the bin.Place all contaminated disposable items directly into the solid waste container immediately after use.
Empty Stock Container N/AN/ATriple-rinse the empty container with a suitable solvent (e.g., acetone).[10] The first rinse is hazardous and MUST be collected in a "Halogenated Organic Liquid Waste" container.[9] After rinsing and air-drying, completely deface or remove the original label. Dispose of the clean, defaced container in the appropriate glass or solid waste bin.[9][10]
Spill Cleanup Material Same as above ("Halogenated Organic Solid Waste" bin).Same as above.Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[13] Carefully sweep or scoop the material and place it into the designated solid waste container.[12]

Part 4: Accumulation, Storage, and Safety Protocols

4.1. Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near its point of generation in a designated SAA under the control of laboratory personnel.[7][8]

  • Location: The SAA should be a designated area within the lab (e.g., a specific fume hood or secondary containment tray).

  • Quantity Limits: Do not exceed the maximum allowable volume for an SAA (typically 55 gallons, but may be less). For acutely toxic waste (P-listed), this limit is much lower (1 quart).[7] As the acute toxicity is unknown, it is prudent to maintain minimal waste volumes.

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, acids, or bases.[14] Use secondary containment to prevent spills.[9][10]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[8][9] Inspect the container weekly for any signs of leakage or degradation.[1][8]

4.2. Personal Protective Equipment (PPE)

When handling 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide in any form, including its waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and remove them using the proper technique to avoid skin contact.[4]

  • Body Protection: A standard laboratory coat.[12]

4.3. Spill Response

  • Small Spill (<10 mL / minor powder spill): If you are trained and it is safe to do so, contain the spill.[13] Wear appropriate PPE. Cover the spill with an inert absorbent material.[14] Collect the material using non-sparking tools and place it in the sealed hazardous waste container for disposal.[13]

  • Large Spill: Evacuate the immediate area.[13] Notify your supervisor and contact your institution's EH&S or emergency response team immediately. Prevent entry into the area.

By adhering to this structured protocol, researchers can ensure that the disposal of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide is managed in a manner that is safe, compliant, and environmentally responsible.

References

  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]

  • Columbia University, Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Dartmouth College, Environmental Health and Safety. Hazardous Waste Disposal Guide. Available at: [Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • MyBioSource. (2024). SAFETY DATA SHEET - Recombinant Human SS18L2 GST (N-Term) Protein. This is an example SDS used for general lab safety protocols.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Providence College, Environmental Health and Safety. Bromine in orgo lab SOP. Available at: [Link]

  • University of California, Santa Cruz. Chamberland SOP Working with Bromine.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Available at: [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • Washington State University, Environmental Health & Safety.
  • Clean Control Corporation. (2019). Safety Data Sheet.
  • University of Wollongong. (2018). LABORATORY WASTE DISPOSAL GUIDELINES. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Available at: [Link]

  • University of Aveiro, Department of Chemistry.
  • Uppar, et al. (2020). Synthesis, antibacterial, and antioxidant studies of 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives. Journal of Applied Pharmaceutical Science.
  • Al-Tel, T. H. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • Gherghiceanu, F., et al. (2025).
  • PubChem. 1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide. Available at: [Link]

  • ResearchGate. (2020). Synthesis, antibacterial, and antioxidant studies of 7-amino-3-(4-fluorobenzoyl)
  • Gherghiceanu, F., et al. (2025).
  • Bîcu, E., et al. (2025). Diethyl 3-(4-Bromobenzoyl)-7-(4-pyridyl)
  • Der Pharma Chemica. Indolizine-a-privileged-biological-scaffold.

Sources

Personal protective equipment for handling 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Approach

When handling a novel substance like 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide, it is crucial to assume it is hazardous until proven otherwise.[1][2] The structure contains several functional groups that warrant caution:

  • Indolizine Core: Indolizine derivatives are known to be biologically active, which implies potential interactions with physiological systems.[3][4][5][6][7]

  • Aromatic Amine and Carboxamide: These groups can sometimes be associated with skin, eye, and respiratory irritation.[8][9][10][11]

  • Bromobenzoyl Group (Halogenated Organic Compound): Organic compounds containing halogens are often toxic and can pose environmental hazards.[12][13] Many are suspected carcinogens and can cause damage to the liver, kidneys, and central nervous system.[12]

Based on these structural components, the potential hazards are summarized in the table below.

Potential HazardAssociated Functional Group(s)Recommended Precautions
Skin and Eye Irritation Aromatic Amine, Carboxamide, BromobenzoylWear appropriate gloves, safety goggles, and a lab coat.[8][11][14]
Respiratory Irritation Aromatic Amine, CarboxamideHandle in a certified chemical fume hood.[2][15]
Unknown Systemic Toxicity Indolizine Core, BromobenzoylMinimize exposure via all routes (inhalation, ingestion, skin contact).[2][12]
Environmental Hazard BromobenzoylDispose of as halogenated organic waste; do not release into drains.[13][16]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when working with this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles if there is a splash hazard.[1][2]Protects against splashes and potential dust particles.
Hand Protection Nitrile or neoprene gloves.[1][12]Provides protection against minor splashes of halogenated organic compounds.[12] Always inspect gloves before use and wash hands after removal.[9][15][17]
Body Protection A flame-resistant lab coat.[1][18]Protects skin from contamination and is a precaution against unforeseen reactivity.
Respiratory Protection Not typically required if work is conducted in a properly functioning chemical fume hood.[15][19]A fume hood provides primary respiratory protection from dust and vapors.[18]

The selection of appropriate PPE should follow a clear, logical workflow.

PPE_Selection_Workflow start Start: Handling 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide fume_hood Work in a certified chemical fume hood? start->fume_hood yes_fume_hood Yes fume_hood->yes_fume_hood Yes no_fume_hood No (Not Recommended) fume_hood->no_fume_hood No ppe_core Minimum PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat yes_fume_hood->ppe_core consult_ehs Consult Environmental Health & Safety (EH&S) Additional respiratory protection may be required. no_fume_hood->consult_ehs splash_hazard Is there a splash hazard? ppe_core->splash_hazard yes_splash Yes splash_hazard->yes_splash Yes no_splash No splash_hazard->no_splash No face_shield Add Face Shield yes_splash->face_shield end_ppe Proceed with experiment no_splash->end_ppe face_shield->end_ppe

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

A. Handling Protocol

  • Preparation: Before handling, read and understand this entire protocol.[15] Ensure that a spill kit and an emergency eyewash station/shower are readily accessible.[12]

  • Engineering Controls: All work with 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][15][18]

  • Donning PPE: Put on all required PPE as outlined in the section above before entering the designated work area.

  • Handling the Compound:

    • Handle as a solid to avoid creating dust.[14] If the compound is a fine powder, take extra care to avoid aerosolization.

    • Use designated spatulas and glassware.

    • Keep containers tightly closed when not in use.[8][14]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Carefully remove PPE, avoiding contact with the outer surfaces of gloves.

    • Wash hands thoroughly with soap and water after handling is complete.[17][18]

B. Spill Response

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.[18]

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Small Spill (inside a fume hood):

    • Wearing appropriate PPE, contain the spill with an absorbent material from a chemical spill kit.[12]

    • Gently sweep the solid material and absorbent into a designated, labeled waste container.[14][19] Avoid creating dust.[14]

    • Clean the spill area with a suitable solvent, and place all cleanup materials in the hazardous waste container.

  • Large Spill: Contact your institution's Environmental Health & Safety (EH&S) department immediately.

The decision-making process for spill response is critical.

Spill_Response_Plan spill Spill Occurs alert Alert personnel in the area spill->alert location Is the spill contained within a fume hood? spill_size Is the spill minor (can be cleaned in <10 mins)? location->spill_size Yes evacuate Evacuate the laboratory location->evacuate No spill_size->evacuate No self_cleanup Proceed with cleanup using spill kit and full PPE spill_size->self_cleanup Yes alert->location secure_area Secure the area evacuate->secure_area call_ehs Contact EH&S Immediately end_cleanup Dispose of waste in halogenated organic waste stream self_cleanup->end_cleanup secure_area->call_ehs

Caption: Spill response decision-making workflow.

C. Disposal Plan

Due to the presence of bromine, all waste containing 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide must be treated as halogenated organic waste.[13]

  • Waste Collection:

    • Collect all solid waste (including contaminated gloves, absorbent materials, and weighing papers) in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[13][20]

    • Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled container for "Halogenated Organic Liquid Waste."[12]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1][21] Ensure secondary containment is used.[1]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[22] Do not attempt to neutralize or dispose of this waste down the drain.[16][22] Some facilities may offer bromine recovery or incineration for such waste streams.[22][23]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1][14] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][8][14] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1][14] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][14]

Always provide a copy of this guide or the Safety Data Sheet of a similar compound to the attending medical personnel.[14]

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • ChemicalBook. (n.d.). 2-Amino-3,5-dibromobenzaldehyde - Safety Data Sheet.
  • (n.d.). PSFC Halogenated Solvents.
  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
  • (2009, September 26). 2-Amino-3,5-dibromobenzaldehyde Safety Data Sheet.
  • (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY.
  • Capot Chemical. (2012, December 10). MSDS of 2-Amino-4'-bromobenzophenone.
  • (n.d.). 4 - Safety Data Sheet.
  • (2008, October 22). Bromine water - disposal. Science Forum For Lab Technicians.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • ChemicalBook. (n.d.). INDOLIZINE - Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • (n.d.). Bromine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • MDPI. (2021, April 3). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition.
  • ICL-IP Terneuzen. (n.d.). Processing bromine containing waste streams.
  • International Journal of Engineering Trends and Technology. (2025, April 26). Recent Advances in the Synthesis of Indolizines and their Derivatives.
  • (2025, August 6). Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties.
  • (2011, October 30). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES.
  • Der Pharma Chemica. (2021, February 26). Indolizine- A Privileged Biological Scaffold.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.